Product packaging for Thiazolidine(Cat. No.:CAS No. 504-78-9)

Thiazolidine

Cat. No.: B150603
CAS No.: 504-78-9
M. Wt: 89.16 g/mol
InChI Key: OGYGFUAIIOPWQD-UHFFFAOYSA-N
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Description

Thiazolidine is a saturated five-membered heterocyclic compound, recognized as a saturated sulfur analogue of oxazolidine . Its core structure consists of a thioether and an amine group at the 1 and 3 positions, making it a versatile scaffold in medicinal and organic chemistry . The parent compound is a colorless liquid with a density of 1.131 g/mL and a boiling point of 72-75 °C at 25 mmHg . While the parent this compound is primarily of academic interest, its derivatives are of immense research and pharmaceutical importance . It serves as the fundamental building block for the thiazolidinedione (TZD) class of compounds, which are potent PPARγ agonists used as insulin-sensitizing drugs for Type 2 Diabetes . Furthermore, the this compound ring is a critical component in the structure of the antibiotic penicillin . Researchers utilize this compound and its derivatives in various applications, including the development of antimicrobial, anti-inflammatory, antitubercular, and anticancer agents . In synthetic chemistry, this compound-based ligands are valuable for asymmetric synthesis, such as the creation of chiral secondary alcohols . This product is offered with a minimum purity of 98% (GC) and is intended for research purposes. Please handle with care, as this compound is a flammable liquid and vapor that causes severe skin burns and serious eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NS B150603 Thiazolidine CAS No. 504-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine
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InChI

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGYGFUAIIOPWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10198447
Record name Thiazolidine
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Molecular Weight

89.16 g/mol
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CAS No.

504-78-9
Record name Thiazolidine
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Record name THIAZOLIDINE
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Record name Thiazolidine
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Synthetic Methodologies for Thiazolidine and Its Derivatives

Conventional Synthesis Routes

Traditional methods for synthesizing the thiazolidine core remain fundamental in organic chemistry, often involving step-wise condensation and cyclization reactions.

Condensation Reactions (e.g., thioglycolic acid with hydrazides)

A prevalent method for synthesizing 4-thiazolidinone (B1220212) derivatives involves the cyclocondensation of thioglycolic acid with Schiff bases. hilarispublisher.com These Schiff bases are typically pre-formed through the condensation of hydrazides with various aldehydes or ketones. researchgate.netuobaghdad.edu.iq

For instance, a general procedure involves reacting a hydrazide with an aldehyde to form the corresponding hydrazone (a type of Schiff base). nih.gov This intermediate is then subjected to a cyclization reaction with thioglycolic acid (mercaptoacetic acid). nih.govhilarispublisher.com The sulfur atom of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization via the removal of a water molecule to furnish the 4-thiazolidinone ring. nih.gov This reaction is often facilitated by a catalyst, such as anhydrous zinc chloride (ZnCl₂), and carried out under reflux in a solvent like N,N-dimethylformamide (DMF) or toluene. nih.govnih.gov

In one study, a series of (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazides were treated with thioglycolic acid in DMF with a pinch of anhydrous ZnCl₂ and refluxed for 6-8 hours to yield the corresponding N-(2-aryl-4-oxo-thiazolidin-3-yl) derivatives. nih.gov Similarly, new this compound derivatives were prepared by reacting Schiff bases, derived from newly synthesized acid hydrazides, with thioglycolic acid. researchgate.net

Cyclization Methods (e.g., α-chloroacetic acid and thiourea)

Cyclization reactions provide a direct route to the this compound core. A classic and important example is the synthesis of this compound-2,4-dione from the reaction of thiourea (B124793) and chloroacetic acid in the presence of hydrochloric acid. e3s-conferences.orgresearchgate.net This reaction leads to the formation of the thiazolidinedione (TZD) scaffold, which is a crucial nucleus in medicinal chemistry. researchgate.net The mechanism involves the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis to form the dione (B5365651) structure.

Synthesis of Thiazolidin-4-ones

The synthesis of 4-thiazolidinones is a widely explored area due to the significant biological activities associated with this scaffold. connectjournals.comtandfonline.com A common and efficient method is the one-pot, three-component condensation of an amine, a carbonyl compound (typically an aldehyde), and thioglycolic acid. nih.govtandfonline.com

In this reaction, the amine and aldehyde first condense to form an imine intermediate (Schiff base) in situ. nih.gov Subsequently, the nucleophilic thiol group of thioglycolic acid attacks the imine carbon, and the reaction proceeds via intramolecular cyclization to yield the 2,3-disubstituted-1,3-thiazolidin-4-one ring. nih.gov Various catalysts can be employed to enhance the reaction rate and yield, including zinc chloride and specialized nano-catalysts. nih.govnih.gov For example, a series of 2-(2-chloroquinolin-3-yl)-3-(substitutedphenyl)thiazolidin-4-ones were synthesized by reacting substituted aryl-2-chloroquinoline-3-yl azomethines with thioglycolic acid. connectjournals.com Another approach achieved a facile synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates under mild conditions via a formal [3+2] cycloaddition pathway. rsc.org

The following table details examples of synthesized 4-thiazolidinone derivatives.

Compound NumberCompound NameStarting MaterialsYield (%)M.P. (°C)
6h 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(3-methoxy-4-hydroxy-phenyl)] carboxamido-1,3-thiazolidin-4-one nih.govSchiff base of pyridine (B92270) derivative, Thioglycolic acid56239-241
6g 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-methoxyphenyl)] carboxamido-1,3-thiazolidin-4-one nih.govSchiff base of pyridine derivative, Thioglycolic acid54256-257
6j 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(2-furyl) carboxamido-1,3-thiazolidin-4-one nih.govSchiff base of pyridine derivative, Thioglycolic acid51204-206
6a 3-((1s,3s)-Adamantan-1-yl)-2-(4-bromophenyl)thiazolidin-4-one tandfonline.com4-bromobenzaldehyde, 1-adamantanamine, thioglycolic acid->300
6b 3-((1s,3s)-Adamantan-1-yl)-2-(4-methoxyphenyl)thiazolidin-4-one tandfonline.com4-methoxybenzaldehyde, 1-adamantanamine, thioglycolic acid-256-257

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve efficiency, yield, and environmental friendliness, leading to the adoption of advanced methodologies for constructing this compound scaffolds. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, high atom economy, and simple procedures. nih.gov They offer an excellent pathway for the synthesis of complex heterocyclic molecules like this compound derivatives. nih.govnih.gov

The one-pot synthesis of 1,3-thiazolidin-4-ones from an aldehyde, an amine, and thioglycolic acid is a classic example of a three-component MCR. nih.govtandfonline.com This approach avoids the isolation of intermediates, saving time and resources. nih.gov Researchers have employed various conditions to optimize these reactions, including the use of ultrasound irradiation and novel catalysts like nano-Fe₃O₄@SiO₂-supported ionic liquid (MNPs@SiO₂-IL) and ammonium (B1175870) persulfate under solvent-free conditions. nih.gov For instance, the use of MNPs@SiO₂-IL as a catalyst in the condensation of arylaldehydes, anilines, and thioglycolic acid produced 1,3-thiazolidin-4-one derivatives in high to excellent yields under solvent-free conditions. nih.gov Another study reported the synthesis of 2-hydrazolyl-4-thiazolidinones-5-carboxylic acids and their derivatives through MCRs for biological evaluation. nih.gov

Click Chemistry

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and simple to perform, often under mild, aqueous conditions. organic-chemistry.orgyoutube.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively forms a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.orgnih.gov

In the context of this compound synthesis, click chemistry is primarily used as a powerful ligation strategy to create complex hybrid molecules. nih.govnih.gov This involves synthesizing a this compound derivative containing either an azide (B81097) or a terminal alkyne functional group. This functionalized this compound is then "clicked" with a second molecule (which could be another heterocycle, a glycoside, or a peptide) bearing the complementary functional group. nih.gov For example, new thienopyrimidine conjugates bearing a 1,2,3-triazole core and sugar moieties were designed and synthesized using a Cu(I)-catalyzed click dipolar cycloaddition. nih.gov The process started with a thieno[2,3-d]pyrimidin-4-one derivative, which was functionalized with an alkyne group (propargyl bromide). This acetylenic compound was then reacted with various sugar azides via CuAAC to yield the final triazole-linked hybrid molecules. nih.gov This modular approach allows for the rapid assembly of diverse molecular architectures built upon the this compound scaffold. nih.govrsc.org

Nano-catalysis in this compound Synthesis

The use of nano-catalysts in organic synthesis has gained significant attention due to benefits like high efficiency, selectivity, and catalyst reusability. nih.gov Nanoparticles offer a large surface-to-volume ratio, enhancing their catalytic activity compared to bulk materials. nih.gov In this compound synthesis, various nano-catalysts have been employed to facilitate reactions, often in multicomponent setups, leading to high yields and cleaner reaction profiles. nih.govresearchgate.net

Magnetic nanoparticles (MNPs) are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. nih.govsemanticscholar.org For instance, Fe3O4@SiO2-SO3H nanoparticles have been used as a magnetically recoverable heterogeneous catalyst for the synthesis of this compound derivatives from primary alkylamines, isothiocyanates, and maleic anhydride. semanticscholar.org This method is noted for its mild conditions, simple procedure, and good yields. semanticscholar.org Similarly, nano-Fe3O4–cysteine has been reported as an efficient catalyst for the one-pot synthesis of benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, highlighting features like time-saving, minimal chemical waste, and easy catalyst separation. tandfonline.com

Other notable nano-catalysts include:

Nano-CdZr4(PO4)6 : Utilized for the synthesis of bis-thiazolidinones via a pseudo-five-component reaction. This catalyst is efficient, reusable, and requires low loading. nih.govresearchgate.net

Nano-CoFe2O4@SiO2/PrNH2 : A magnetically recyclable catalyst used for the three-component synthesis of 1,3-thiazolidin-4-ones from anilines, aldehydes, and thioglycolic acid (TGA). nih.govresearchgate.net

Fe3O4/SiO2/Salen/Mn/IL MNPs : A heterogeneous catalyst employed in the solvent-free synthesis of thiazolidinone derivatives at room temperature, which can be reused multiple times without significant loss of activity. nih.gov

Nano-Fe2O3 : Used in both conventional thermal and ultrasonication techniques to synthesize spiro thiazolidinone derivatives, enhancing yields and reducing reaction times. researchgate.net

Nano-Fe3O4-tethered Polyhedral Oligomeric Silsesquioxanes (POSS) : This catalyst, combined with ultrasonic irradiation, provides an effective method for synthesizing bis-thiazolidinones with high yields in short reaction times.

The application of these nano-catalysts represents a significant advancement in the synthesis of thiazolidines, aligning with the principles of green chemistry by promoting efficiency and reducing waste. nih.govresearchgate.net

Green Chemistry Approaches (e.g., Deep Eutectic Solvents, water as solvent, microwave irradiation)

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. pharmascholars.commdpi.com In this compound synthesis, several green approaches have been developed to create more environmentally benign methodologies.

Deep Eutectic Solvents (DESs): Conventional synthesis methods for thiazolidinediones often use catalysts and organic solvents that are environmentally harmful. nih.gov Deep eutectic solvents have emerged as green alternatives, acting as both solvents and catalysts. nih.gov A study screened twenty choline (B1196258) chloride-based DESs for the Knoevenagel condensation to produce thiazolidinediones. The combination of choline chloride and N-methylurea was identified as the most effective medium for synthesizing a series of nineteen thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. nih.gov

Water as a Solvent: Water is considered the most environmentally benign solvent and its use offers economic and synthetic advantages. derpharmachemica.comresearchgate.net It can enhance the rate of certain organic reactions and simplifies the disposal of solvent waste. researchgate.net L-tyrosine has been used as an eco-friendly catalyst for the Knoevenagel condensation of arylaldehydes with 2,4-thiazolidinedione (B21345) in an aqueous medium at room temperature, producing 5-arylidene-2,4-thiazolidinediones. derpharmachemica.comresearchgate.net This method is praised for its mild conditions, high conversions, and operational simplicity. researchgate.net Another example is the synthesis of this compound-2,4-dione itself, which can be achieved by refluxing monochloroacetic acid and thiourea in water. nih.gov

Microwave Irradiation (MWI): Microwave-assisted synthesis is another green technique that often leads to shorter reaction times, higher yields, and cleaner reactions. rsc.org The synthesis of a spiro derivative has been achieved by reacting a dipropargylated intermediate thiazolidinedione with propargyl bromide in the presence of Mo(CO)6 under microwave irradiation. nih.gov A library of 76 thiazolidinedione compounds was developed using microwave irradiation in three of the four synthetic steps, resulting in moderate to good yields within an hour for most reactions. mdpi.com

These green chemistry approaches demonstrate a shift towards more sustainable and efficient methods for synthesizing this compound and its derivatives.

Catalyst-mediated Synthesis (e.g., L-tyrosine, morpholine, piperidine (B6355638), urea)

Various organic catalysts have been effectively used to mediate the synthesis of this compound derivatives, often providing mild and efficient reaction conditions.

L-tyrosine : This amino acid has been employed as an efficient and eco-friendly catalyst for the Knoevenagel condensation to synthesize 5-arylidene-2,4-thiazolidinediones. derpharmachemica.comresearchgate.net The reaction proceeds in water at room temperature. The proposed mechanism suggests that L-tyrosine, in its zwitterionic form, abstracts a proton from the active methylene (B1212753) group of 2,4-thiazolidinedione, facilitating the subsequent condensation with an arylaldehyde. derpharmachemica.com

Morpholine : Morpholine is a secondary amine that has been used as a base catalyst in the Knoevenagel reaction for producing 5-arylidene derivatives of this compound-2,4-dione. nih.govresearchgate.net

Piperidine : As a base catalyst, piperidine is frequently used in the Knoevenagel condensation of this compound-2,4-dione with various aldehydes. nih.govnih.govproquest.com For example, 5-arylidene-thiazolidine-2,4-dione derivatives were synthesized from this compound-2,4-dione and an aldehyde in ethanol (B145695) using piperidine as the catalyst. nih.gov It is also used in the synthesis of thiazolyl chalcones. nih.gov

Urea : Urea and thiourea have been developed as inexpensive, ecofriendly, and readily available organo-catalysts for the solvent-free synthesis of 5-arylidenethis compound-2,4-diones and 5-arylidene-2-thioxothiazolidin-4-ones. nih.gov This protocol involves the Knoevenagel condensation of aryl aldehydes with 2,4-thiazolidinedione or 2-thioxothiazolidin-4-one and is noted for its excellent yields and simple work-up procedure. nih.gov Urea derivatives have also been incorporated into the this compound structure itself for various biological applications. nih.govsigmaaldrich.com

Synthesis of Specific this compound Derivatives

This section details the synthetic routes for producing specific, medicinally significant this compound derivatives.

This compound-2,4-dione (TZD) Synthesis

This compound-2,4-dione (TZD) is a core heterocyclic structure found in various pharmacologically active compounds. pharmascholars.comijpbs.com A common and straightforward method for synthesizing the TZD ring involves the condensation of thiourea and chloroacetic acid. nih.govijpbs.comsemanticscholar.orgijpsr.com This reaction is typically carried out by refluxing the two reactants in water, often with the addition of concentrated hydrochloric acid. ijpbs.com Upon cooling, the product crystallizes and can be purified by recrystallization from a solvent like ethanol. ijpbs.com

The TZD scaffold is frequently used as a starting material for creating a wide range of derivatives, primarily through Knoevenagel condensation. nih.govproquest.com This reaction involves the condensation of the active methylene group at the C-5 position of the TZD ring with an aldehyde, usually an aromatic aldehyde. nih.govproquest.com This condensation is typically base-catalyzed, with piperidine in ethanol being a common catalytic system. nih.govproquest.com This reaction yields 5-arylidene-2,4-thiazolidinediones. nih.gov Various green chemistry approaches, such as using L-tyrosine in water or solid-supported catalysts, have also been developed for this condensation. pharmascholars.comderpharmachemica.comresearchgate.net

Further modifications can be made to these derivatives. For example, a 5-(4-nitrobenzylidene)-2,4-thiazolidinedione can be synthesized and the nitro group subsequently reduced to an amine, which can then be further functionalized. proquest.com

Reaction Reactants Catalyst/Conditions Product Reference(s)
Ring SynthesisChloroacetic acid, ThioureaWater, conc. HCl, RefluxThis compound-2,4-dione nih.govijpbs.com
Knoevenagel CondensationThis compound-2,4-dione, Aromatic aldehydePiperidine, Ethanol5-Arylidene-thiazolidine-2,4-dione nih.govproquest.com
Knoevenagel Condensation (Green)This compound-2,4-dione, Aromatic aldehydeL-tyrosine, Water, Room Temp.5-Arylidene-2,4-thiazolidinediones derpharmachemica.comresearchgate.net
Knoevenagel Condensation (Solvent-free)This compound-2,4-dione, Aromatic aldehydeUrea5-Arylidenethis compound-2,4-diones nih.gov

This compound-2-thione Derivatives

This compound-2-thione derivatives are another important class of this compound compounds. Various synthetic strategies have been reported for their preparation.

One common method involves the reaction of β-amino alcohols with potassium ethylxanthate (B89882) in ethanol. organic-chemistry.org Another approach is the cycloaddition of aziridines with carbon disulfide (CS2), which can be catalyzed by amidato lanthanide amides under mild conditions. organic-chemistry.org

Multicomponent reactions are also employed. A reaction between primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates yields this compound-2-thiones through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org A base-catalyzed protocol using DABCO has been developed for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines under solvent-free conditions. acs.org

A specific synthesis of the parent this compound-2-thione involves reacting an intermediate (derived from an amino alcohol) with carbon disulfide in the presence of potassium hydroxide (B78521) and ethanol. researchgate.netnih.gov The resulting thione can then be used as a scaffold for further derivatization. researchgate.netnih.govnih.gov

Method Key Reactants Catalyst/Conditions Product Type Reference(s)
From β-amino alcoholsβ-amino alcohol, Potassium ethylxanthateEthanol1,3-Thiazolidine-2-thiones organic-chemistry.org
CycloadditionAziridines, Carbon disulfideAmidato lanthanide amidesThis compound-2-thiones organic-chemistry.org
Multicomponent ReactionPrimary amines, Carbon disulfide, γ-bromocrotonates-This compound-2-thiones organic-chemistry.org
From Propargylaminesα-tertiary propargylamines, Carbon disulfideDABCO, Solvent-free1,3-Thiazolidine-2-thiones acs.org
From Amino AlcoholsAmino alcohol derivative, Carbon disulfideKOH, EthanolThis compound-2-thione researchgate.netnih.gov

Spiro-Thiazolidine Derivatives

Spiro-thiazolidines are a unique class of heterocyclic compounds where a this compound ring is connected to another ring system through a single common atom. rsc.org Their synthesis often involves multicomponent reactions (MCRs). rsc.org

A prevalent method for synthesizing spiro-thiazolidinones is the one-pot, three-component reaction of a cyclic ketone (like isatin (B1672199) or cyclohexanone), an amine, and thioglycolic acid. nih.govnih.gov For example, novel bis-spirothis compound derivatives have been synthesized through a one-pot three-component reaction involving p-phenylenediamine, cyclohexanone, and thioglycolic acid. nih.gov

The synthesis of spiro-[indole-thiazolidine] derivatives has been reported starting from the reaction of isoniazid (B1672263) and isatin, followed by cyclocondensation with mercaptoacetic acid in the presence of anhydrous ZnCl2. nih.gov

Green chemistry approaches have also been applied to the synthesis of spiro-thiazolidines, including ionic liquid-assisted, microwave-assisted, on-water, and nanocatalyst-assisted methods. rsc.orgnih.gov For instance, Fe2O3 nanoparticles have been used to catalyze the synthesis of spiro thiazolidin-4-one derivatives, improving yields and shortening reaction times compared to traditional methods. researchgate.net A transition metal-free, one-pot, three-component approach has also been developed to synthesize spiro[pyridine-thiazolidine] ring skeletons using thiazole (B1198619) salts, aldehydes, and enaminones. acs.org

Spiro-Thiazolidine Type Key Reactants Catalyst/Conditions Reference(s)
Bis-Spirothis compoundp-Phenylenediamine, Cyclohexanone, Thioglycolic acidOne-pot condensation nih.gov
Spiro-[indole-thiazolidine]Isatin derivative, Mercaptoacetic acidAnhydrous ZnCl2 nih.gov
Spiro[pyridine-thiazolidine]Thiazole salts, Aldehydes, EnaminonesOne-pot, transition metal-free acs.org
Spiro thiazolidin-4-oneAromatic amines, Cyclohexanone, Thioglycolic acidFe2O3 nanoparticles researchgate.net

This compound-4-carboxylic Acid Derivatives

This compound-4-carboxylic acids are a significant class of this compound derivatives, frequently synthesized from natural α-amino acids, which serve as versatile chiral precursors. novapublishers.com The most common synthetic route involves the nucleophilic cyclization of L-cysteine with a variety of aliphatic or aromatic aldehydes. novapublishers.comnih.gov This reaction typically proceeds at room temperature in a solvent like ethanol and results in the formation of a mixture of diastereomers: (2R,4R) and (2S,4R)-2-alkyl/aryl this compound-4-carboxylic acids. novapublishers.com The inherent chirality of the L-cysteine precursor is maintained at the C-4 position, while a new chiral center is introduced at the C-2 position. novapublishers.com

The reaction is straightforward: a mixture of L-cysteine and the corresponding aldehyde is stirred in ethanol for a period ranging from two to five hours. nih.gov The solid product that forms can then be isolated by simple filtration and washing with a solvent like diethyl ether. nih.gov Yields for this method are generally moderate to high, often falling within the 60% to 90% range. nih.gov For instance, the reaction of L-cysteine with various substituted benzaldehydes has been reported to produce the corresponding 2-(substituted phenyl)this compound-4-carboxylic acid derivatives. nih.gov

In some procedures, the amino group of the this compound ring can be protected, for example, with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-cysteine with formaldehyde (B43269) in the presence of di-tert-butyl dicarbonate, yielding (R)-3-(tert-Butoxycarbonyl)this compound-4-carboxylic acid with yields around 90%. rsc.org Similarly, using benzaldehyde (B42025) as the aldehyde component can produce (2R,4R)-3-(tert-Butoxycarbonyl)-2-phenylthis compound-4-carboxylic acid in a 95% yield. rsc.org These derivatives are valuable intermediates for further synthetic modifications. rsc.org

The table below summarizes the synthesis of various this compound-4-carboxylic Acid derivatives.

Optimization of Synthetic Processes

Yield Enhancement

Improving the yield of this compound synthesis is a primary objective of process optimization. Traditional methods often involve prolonged heating and can result in moderate yields. nih.gov Modern techniques have shown significant improvements. Microwave irradiation, for example, has been used to synthesize this compound-2,4-dione from thiourea and monochloroacetic acid in water, achieving a 90% yield. mdpi.comresearchgate.net This method is not only high-yielding but also easily scalable. mdpi.com

Catalyst choice is also crucial for yield enhancement. In a one-pot, three-component synthesis of this compound derivatives, the use of the ionic liquid [Et3NH][HSO4] as a catalyst afforded excellent yields of 92–98%. nih.gov For the synthesis of 5-arylidene-thiazolidine-2,4-diones, Knoevenagel condensation reactions have been optimized. Using piperidine as a catalyst in ethanol at 75°C, yields ranging from 61% to 77% have been achieved. nih.gov Similarly, the synthesis of (S)-4-substituted-thiazolidin-2-ones from the corresponding thiones using sodium ethoxide and 2-bromoethanol (B42945) at 60-80°C resulted in yields between 60% and 85%. researchgate.net

The table below presents a comparison of different synthetic methods and their corresponding yields for this compound derivatives.

Purity Improvement

Ensuring high purity of the final product is a key aspect of synthetic process optimization, often eliminating the need for extensive purification steps. nih.govnih.gov The choice of synthetic methodology can significantly impact the purity of the resulting this compound derivatives. For instance, the Burgess cyclodehydration protocol is noted for producing thiazolines with high diastereomeric purity, exceeding 94%. researchgate.net

Microwave-assisted synthesis has also been shown to yield products of high purity. The synthesis of 2-imino-4-thiazolidinone via microwave initiation resulted in the desired product being isolated in 83% yield without requiring further purification. nih.gov Similarly, a greener, solvent-free, one-pot synthesis of this compound derivatives using the ionic liquid [Et3NH][HSO4] as a catalyst afforded products with high purity. nih.gov The catalyst's stability and recyclability contribute to a cleaner reaction profile. nih.gov Work-up procedures involving simple filtration, washing with solvents like hot methanol, and recrystallization from water are common methods to ensure the high purity of the final compounds. mdpi.comresearchgate.net

Selectivity Control

Selectivity, particularly stereoselectivity, is a critical challenge in the synthesis of chiral this compound derivatives like this compound-4-carboxylic acids. novapublishers.com The reaction of L-cysteine with aldehydes typically produces a mixture of diastereomers, making control over the stereochemical outcome a significant goal. novapublishers.com Advanced synthetic approaches such as nano-catalysis and specific multicomponent reactions have been developed to improve selectivity. nih.gov

For example, the synthesis of thiazolidin-2-ones from this compound-2-thiones can be optimized to control the product distribution. Under certain conditions (60°C, 1 hour, with sodium ethoxide), the reaction can yield a mixture of the desired thiazolidin-2-one and a byproduct, but adjusting these conditions can favor the formation of the desired product. researchgate.net The Burgess cyclodehydration protocol is highlighted as a method that provides excellent diastereomeric purity, avoiding the extensive epimerization that occurs with other reagents like TsCl/Et3N or SOCl2. researchgate.net This demonstrates that the choice of cyclization agent is paramount for achieving high selectivity. researchgate.net

Reduced Reaction Time

A significant advantage of modern synthetic methodologies is the drastic reduction in reaction times compared to conventional methods. mdpi.comnih.gov Traditional syntheses often require prolonged periods of heating, sometimes up to 12 hours or more. nih.gov In contrast, microwave-assisted synthesis has emerged as a highly efficient alternative. For the synthesis of this compound-2,4-dione, microwave irradiation at 110°C reduced the reaction time to just 12 minutes. mdpi.com A similar microwave-induced synthesis of 2-imino-4-thiazolidinone was completed in only 5 minutes. nih.gov

Ultrasonic irradiation is another technique that accelerates these reactions. The synthesis of 5-arylidene-2,4-thiazolidinediones via Knoevenagel condensation under ultrasound was completed in 10-30 minutes, a significant improvement over the 5 to 6 hours required for classical methods. researchgate.net These rapid, energy-efficient methods not only save time but also often lead to higher yields and cleaner product formation. mdpi.comrsc.org

Simple Work-up Procedures

Simplifying the post-reaction work-up is a key goal in developing efficient and scalable synthetic processes. mdpi.com Many modern methods for this compound synthesis are designed to conclude with straightforward isolation and purification steps. Microwave-assisted syntheses, for instance, often result in a product that precipitates out of the reaction mixture upon cooling. mdpi.comnih.gov The subsequent work-up can be as simple as vacuum filtration, washing the solid with an appropriate solvent (like water or ethanol), and drying. mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Thiazolidine Derivatives

Influence of Substituent Modifications on Biological Activity

The thiazolidine scaffold, a five-membered ring containing sulfur and nitrogen atoms, offers multiple sites for chemical modification, primarily at positions 2, 3, and 5. nih.govmdpi.com The nature of the substituents at these positions dictates the molecule's interaction with biological targets, thereby modulating its activity.

The versatility of the this compound-2,4-dione (TZD) scaffold is enhanced by the potential for substitutions at the third and fifth positions, making it a widely used moiety with diverse biological effects. benthamdirect.com The this compound ring is amenable to modifications at positions 2, 3, and 5, which allows for the exploration of new compounds with desired activities. mdpi.com The ability to introduce a large number of different substituents at these positions is crucial for enhancing the pharmaceutical importance of the resulting compounds. nih.gov

Research has shown that substitutions at these key positions can significantly impact the biological profile of this compound derivatives. For instance, in a series of N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines/thiazolidin-4-ones, the derivatives with p-halophenylimino and p-anisylidene groups exhibited the highest antiproliferative activity against the HCT116 colon cancer cell line. researchgate.net This highlights the importance of the nature of the substituent at these positions for specific biological activities.

Table 1: Impact of Substitution at Positions 2, 3, and 5 on Biological Activity This table is interactive and allows for sorting and filtering of data.

Position of Substitution Type of Substituent Resulting Biological Activity Reference
2, 3, 5 General Substitutions Modulation of various pharmacological properties nih.govmdpi.com
3, 5 General Substitutions Wide spectrum of biological activities, notably hypoglycemic effects benthamdirect.com
2, 5 p-halophenylimino, p-anisylidene Enhanced antiproliferative activity against colon cancer cells researchgate.net

The this compound ring can contain carbonyl groups at positions 2, 4, or 5, leading to different classes of derivatives such as 2-thiazolidinones, 4-thiazolidinones, and this compound-2,4-diones. researchgate.netsysrevpharm.org The this compound-2,4-dione (TZD) moiety, also known as glitazone, is characterized by two carbonyl functional groups at the 2 and 4 positions of the this compound ring. The presence of a carbonyl moiety at positions 2 and 4, along with the -NH group and the methylene (B1212753) group (–CH2), allows for various molecular modifications. nih.gov

In one study, the carbonyl group at the second position of a this compound-2,4-dione derivative was found to form a bond with the amino acid residue Asp1044 in the active site of a target protein. mdpi.com This interaction, along with others, stabilized the binding of the compound, indicating the crucial role of the carbonyl group in the molecule's mechanism of action.

The electronic properties of substituents on the this compound ring play a significant role in determining biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution within the molecule, thereby affecting its interaction with biological targets. researchgate.netmdpi.com

SAR studies have revealed that the presence of electron-withdrawing groups, such as halogens (chlorine, bromine, fluorine), is often associated with enhanced biological activity. nih.gove3s-conferences.org For instance, the presence of a strong electron-withdrawing group was found to be essential for the antibacterial, anti-tubercular, and antifungal activities of certain 4-thiazolidinone (B1220212) derivatives. e3s-conferences.org Conversely, the presence of electron-releasing groups tends to decrease activity. researchgate.net In some cases, electron-donating groups like hydroxyl have been shown to enhance antioxidant activity. mdpi.com

Table 2: Effect of Electronic Properties of Substituents on Biological Activity This table is interactive and allows for sorting and filtering of data.

Substituent Type Example Groups General Effect on Biological Activity Reference
Electron-Withdrawing Groups (EWG) -NO2, -Cl, -Br, -F Generally enhances activity (e.g., antimicrobial, anticancer) nih.govresearchgate.nete3s-conferences.org
Electron-Donating Groups (EDG) -CH3, -OCH3, -OH Generally decreases activity, but can enhance antioxidant properties nih.govresearchgate.netmdpi.com

The introduction of a double bond at position 5 of the this compound ring, often as part of an arylidene group, has been a successful strategy for developing new bioactive compounds. These 5-arylidene thiazolidinone derivatives have shown potent antitumor activity. bsu.edu.eg The arylidene group extends the conjugation of the molecule and provides additional points of interaction with biological targets.

For example, a series of 5-arylidene-thiazolidine-2,4-dione derivatives showed antimicrobial activity, particularly against Gram-positive bacteria. nih.gov In another study, (Z)‐3,5‐disubstituted this compound‐2,4‐diones were investigated for their anti-breast cancer activity. nih.gov The substitution pattern on the arylidene ring is also crucial, with different substituents leading to varying levels of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

2D QSAR models utilize descriptors calculated from the two-dimensional representation of molecules to predict their biological activity. These models are valuable tools in drug design, allowing for the prediction of the activity of new compounds before their synthesis.

Several 2D QSAR studies have been conducted on this compound derivatives to understand the structural requirements for various biological activities. For instance, a 2D-QSAR investigation was performed to validate the antiproliferative properties of a series of N-substituted (Z)-2-imino-(5Z)-ylidene thiazolidines/thiazolidin-4-ones. researchgate.net In another study, a 2D QSAR model was developed for the antitubercular activity of this compound-4-one derivatives. nih.govtandfonline.com This model, which was built using multiple linear regression (MLR), identified several molecular descriptors that positively or negatively correlated with the antitubercular activity. nih.govtandfonline.com Similarly, a 2D-QSAR analysis was applied to the antimicrobial activity of 5-(substituted benzaldehyde) this compound-2,4-dione derivatives against Staphylococcus aureus. jmaterenvironsci.com

Table 3: Examples of 2D QSAR Studies on this compound Derivatives This table is interactive and allows for sorting and filtering of data.

Biological Activity Studied Key Findings from 2D QSAR Model Reference
Antiproliferative Validation of antiproliferative properties researchgate.net
Antitubercular Identification of descriptors (MLFER_S, GATSe2, Shal, EstateVSA 6) positively correlated with activity nih.govtandfonline.com
Antimicrobial (Staphylococcus aureus) Correlation between antimicrobial activity and selected molecular descriptors jmaterenvironsci.com

Application of Machine Learning Techniques (MLR, ANN) in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in contemporary drug discovery, offering predictive insights into the biological activities of novel compounds. For this compound derivatives, machine learning techniques, particularly Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have been instrumental in developing these predictive models.

MLR establishes a linear relationship between the biological activity and various molecular descriptors. It is a foundational method for identifying the key structural features that govern the therapeutic efficacy of the compounds. In contrast, ANN, a more complex and non-linear approach, can model more intricate relationships between molecular structure and activity, often leading to models with higher predictive power. ekb.eg

Research on this compound derivatives has demonstrated the utility of both MLR and ANN in predicting their potential as therapeutic agents. For instance, in a study on thiazolidinedione derivatives with antimalarial properties, both MLR and ANN models were developed. The ANN model, in this case, showed significantly better predictive capability compared to the MLR model. This suggests that the relationship between the molecular descriptors and the antimalarial activity of these specific this compound derivatives is non-linear and better captured by the more sophisticated ANN architecture.

Similarly, QSAR studies on this compound-4-one derivatives as antitubercular agents have employed these techniques to build robust and predictive models. nih.gov These models are crucial for rationally designing new derivatives with enhanced activity.

Below is a comparative table of statistical parameters from a QSAR study on antimalarial thiazolidinedione derivatives, illustrating the performance of both MLR and ANN models.

Model R²adj RMSE Reference
MLR0.900.880.892.06
ANN0.95 (total)---

Table 1: Comparison of MLR and ANN model statistics for antimalarial thiazolidinedione derivatives.

The high correlation coefficients for the ANN model, with values of 0.94, 0.98, and 0.99 for the training, validation, and test sets respectively, underscore its superior performance in this context.

Molecular Descriptors in QSAR Studies

The predictive power of any QSAR model is fundamentally dependent on the chosen molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. In the context of this compound derivatives, a wide array of descriptors have been utilized to correlate their structural features with specific biological activities.

In a QSAR study focused on the antitubercular activity of this compound-4-one derivatives, several descriptors were identified as being significant. nih.gov The study found that descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were positively correlated with antitubercular activity. This indicates that higher values for these descriptors are associated with increased activity. Conversely, the descriptor SpMAD_Dzs 6 was found to be negatively correlated. nih.gov The research highlighted that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms in the derivatives tend to increase their antitubercular activity. nih.gov

For this compound-2,4-dione derivatives with antihyperglycemic activity, a different set of descriptors was found to be important. nih.gov The developed QSAR model indicated that the partition coefficient, polarity, polarizability, volume, and the number of nitrogen and oxygen atoms in relation to their charges are critical properties to consider when designing new potent antihyperglycemic agents. nih.gov The sum of charges on nitrogen and oxygen atoms (ABSQon) was also highlighted as an important factor. nih.gov

The following table summarizes key molecular descriptors and their influence on the biological activity of this compound derivatives based on various QSAR studies.

Biological Activity Positively Correlated Descriptors Negatively Correlated Descriptors Key Physicochemical Properties Reference
AntitubercularMLFER_S, GATSe2, Shal, EstateVSA 6SpMAD_Dzs 6High polarizability, Electronegativity, Surface area, Number of halogen atoms nih.gov
Antihyperglycemic--Partition coefficient, Polarity, Polarisability, Volume, Number of N and O atoms nih.gov

Table 2: Key molecular descriptors in QSAR studies of this compound derivatives.

Conformational Analysis and Activity

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a crucial role in its interaction with biological targets and, consequently, its activity. Conformational analysis of this compound derivatives is therefore essential for understanding their structure-activity relationships at a molecular level.

Studies involving techniques such as Density Functional Theory (DFT) calculations and 2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY) have been employed to elucidate the stable conformations of these compounds. For instance, a study on two 5-substituted thiazolidin-4-one derivatives revealed that these molecules predominantly adopt an 'exo' conformation. mdpi.com The global minimum energy structures of these compounds were characterized by having two double bonds (C=N and C=C) in a Z conformation and a third double bond (C=N) in an E conformation. mdpi.com

The stability of different conformers can be investigated by rotating dihedral angles. For example, starting from an initial optimized structure, rotating a specific dihedral angle by approximately 180° can lead to a different conformation, which can then be geometry-optimized to assess its relative stability. mdpi.com This systematic exploration of the conformational space is vital for identifying the bioactive conformation, which is the specific spatial arrangement a molecule adopts when it binds to its biological target.

The understanding of the preferred conformation of this compound derivatives is critical for designing molecules that can fit optimally into the binding site of a target protein, thereby enhancing their biological activity.

Biological Activities and Therapeutic Potentials of Thiazolidine Derivatives

Antidiabetic Activity

Thiazolidine derivatives, most notably the thiazolidinedione class (also known as glitazones), are well-established for their antidiabetic properties. nih.gov They are utilized in the management of type 2 diabetes mellitus (T2DM) due to their primary function as insulin-sensitizing agents. rowan.edunih.gov

The primary mechanism through which thiazolidinediones exert their antidiabetic effects is by acting as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a nuclear hormone receptor predominantly expressed in adipose tissue, but also found in muscle and liver cells. nih.govyoutube.com

Upon binding, the TZD-PPAR-γ complex forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the nucleus of cells. nih.gov This action modulates the transcription of a multitude of genes involved in crucial metabolic processes, including glucose and lipid metabolism, and adipocyte differentiation. nih.govyoutube.com By altering gene expression, TZDs upregulate genes that promote metabolic activity, which in turn increases the sensitivity of cells to insulin (B600854). youtube.com This targeted action at the DNA level is fundamental to their function in lowering insulin resistance. youtube.com

Thiazolidinediones are the only class of antidiabetic agents that primarily work by enhancing insulin sensitivity. rowan.edu By activating PPAR-γ, they improve the response of insulin-sensitive tissues, such as skeletal muscle and adipose tissue, to insulin. youtube.com This leads to an increased uptake and utilization of glucose from the bloodstream into these cells, effectively lowering blood glucose levels. youtube.comnih.gov

Research has shown that TZD treatment can significantly improve the glucose disposal rate in diabetic and obese individuals. nih.gov For instance, novel synthesized TZD derivatives have demonstrated the ability to increase glucose uptake in βTC6 cells by 17.0–155.0% compared to controls. nih.gov Furthermore, they enhance the sensitivity of adipocytes to insulin by modulating the insulin signaling pathway. nih.gov This improvement in insulin sensitivity consequently leads to a reduction in glycated hemoglobin (HbA1c), fasting plasma glucose, and insulin levels in patients with T2DM. nih.gov

A key aspect of the insulin-sensitizing effect of thiazolidinediones is their ability to regulate adiponectin levels. nih.gov Adiponectin is a protein hormone secreted by adipose tissue that plays a crucial role in enhancing insulin sensitivity and fat oxidation. nih.govnih.gov Levels of adiponectin are often reduced in individuals with obesity and insulin resistance. nih.gov

Studies have consistently shown that treatment with TZDs leads to a significant increase in circulating adiponectin levels. nih.govnih.gov A meta-analysis of 19 studies concluded that subjects treated with TZDs had adiponectin concentrations approximately one standard deviation higher than comparison groups. nih.govdoi.org For example, after 12 weeks of treatment with troglitazone (B1681588), adiponectin levels rose uniformly in lean, obese, and diabetic subjects. nih.gov This elevation in adiponectin is thought to contribute to the anti-diabetic and anti-atherogenic properties of TZDs. nih.gov

The activation of PPAR-γ by thiazolidinediones has significant effects on lipid metabolism. nih.gov These compounds promote the uptake and storage of fatty acids in adipose tissue, which leads to a reduction in circulating free fatty acids. nih.govnih.gov This redistribution of lipids away from the liver, skeletal muscle, and pancreas helps to alleviate lipotoxicity in these organs. nih.gov

Furthermore, TZDs can decrease serum triglyceride concentrations. ahajournals.org Some derivatives, like LPSF/GQ-02, have been shown to act directly on hepatic lipid metabolism by activating lipolytic pathways and inhibiting lipogenic pathways. nih.gov This modulation of lipid profiles, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, is a beneficial effect complementary to their primary glycemic control function. nih.gov

Thiazolidinediones are effective agents for glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic drugs like metformin (B114582) or sulfonylureas. nih.govnih.gov They have been shown to lower hemoglobin A1c levels by as much as 1.0% to 1.5%. nih.gov By targeting the underlying pathophysiology of insulin resistance, TZDs theoretically hold a crucial role in the long-term management of T2DM. nih.gov

Despite their efficacy, the clinical use of TZDs has faced challenges. rowan.eduijpsdronline.com While they offer pleiotropic benefits beyond glycemic control, including potential improvements in diabetic dyslipidemia and nonalcoholic fatty liver disease (NAFLD), their position in treatment guidelines has shifted over time. mdpi.com The development of newer analogues and dual PPARα/γ agonists, which could simultaneously address hyperglycemia and hyperlipidemia, represents an ongoing area of research to enhance the therapeutic profile of this class of compounds. nih.govijpsdronline.com Further studies are considered appropriate to continue demonstrating the therapeutic benefits of specific TZDs. mdpi.com

Interactive Data Table: Effects of Thiazolidinedione Derivatives on Metabolic Parameters

This table summarizes findings from various studies on the effects of different thiazolidinedione derivatives.

Compound/DrugStudy Population/ModelKey FindingReference
TroglitazoneLean, Obese, & Diabetic SubjectsIncreased adiponectin levels in all groups; improved glucose disposal rate in diabetic and obese groups. nih.gov
Pioglitazone (B448)Patients with T2DMReduces hepatic fat and may improve liver fibrosis in nonalcoholic steatohepatitis. nih.gov
Rosiglitazone (B1679542)Individuals at high risk for T2DMMay delay the development of type 2 diabetes. nih.gov
Novel TZD DerivativesβTC6 cellsIncreased glucose uptake by 17.0–155.0% relative to control. nih.gov
LPSF/GQ-02Murine model of NAFLDDecreased fat accumulation and activated hepatic lipolytic pathways. nih.gov
BRL49653Normal ratsDecreased serum triglycerides in a dose-dependent fashion. ahajournals.org

Anticancer Activity

This compound derivatives, particularly this compound-2,4-diones (TZDs), have garnered significant attention for their potential as anticancer agents. nih.govnih.gov Initially developed for the treatment of type 2 diabetes, these compounds have been shown to suppress tumor growth in various cancer models. nih.gov Their anticancer effects are mediated through a variety of mechanisms, including the modulation of cell cycle, induction of apoptosis, and inhibition of angiogenesis, often involving both PPAR-γ dependent and independent pathways. nih.govnih.gov

Mechanisms of Action

The anticancer activity of this compound derivatives is attributed to their ability to interfere with multiple cellular processes critical for tumor growth and survival.

Cell Cycle Modulation: Thiazolidinediones can arrest cancer cell proliferation by interfering with cell cycle checkpoints. nih.gov Treatment with TZDs can lead to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn decreases the protein levels of activated cyclins that regulate the cell cycle, such as cyclin D1, Cdk4, Cyclin E, CD2, and CDK2. nih.gov For instance, some troglitazone and ciglitazone (B1669021) derivatives have been shown to down-regulate cyclin D1 expression through proteasomal degradation, leading to cell-cycle arrest and growth inhibition in breast cancer cells. nih.gov

Apoptosis Induction: A primary mechanism by which this compound derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death. nih.govnih.govnih.gov This can be achieved through both PPAR-γ-dependent and -independent pathways. nih.gov For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in apoptosis, in colorectal adenocarcinoma cells. mdpi.com

Angiogenesis Inhibition: The anti-tumor effects of TZDs also include the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov This is considered one of the primary outcomes of PPAR-γ stimulation by these compounds. nih.gov

Targeting Specific Kinases: Thiazolidinone derivatives have been found to inhibit specific enzymes that play a crucial role in cancer progression. nih.gov These include protein tyrosine kinases, which are involved in cell growth and differentiation. nih.gov Some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key transmembrane tyrosine kinase receptor involved in angiogenesis. tandfonline.com

HDAC and COX-2 Inhibition: While the provided search results focus heavily on PPAR-γ and kinase inhibition, the broader literature on thiazolidin-4-one derivatives suggests their potential as inhibitors of enzymes like cyclooxygenase (COX), with some compounds acting as dual COX-2/5-LOX inhibitors. nih.gov

PPAR-γ Dependent and Independent Pathways in Cancer

The anticancer effects of thiazolidinediones are complex and involve both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent mechanisms. nih.govnih.gov

PPAR-γ Dependent Pathways: PPAR-γ is a ligand-activated transcription factor that is highly expressed in many cancer cell lines. nih.govnih.gov Upon activation by TZD ligands, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) to regulate the transcription of target genes. nih.gov This activation can lead to anti-neoplastic effects such as apoptosis, cell cycle arrest, and cellular differentiation. nih.gov For example, TZD-induced differentiation of human cancer cells has been shown to be mediated through the activation of PPAR-γ-dependent pathways. nih.gov

PPAR-γ Independent Pathways: Interestingly, a number of the antitumor effects of TZDs have been observed to be independent of PPAR-γ activation. nih.gov These compounds can interfere with multiple signaling pathways that govern cell cycle progression and survival in cancer cells without directly activating PPAR-γ. nih.gov For instance, some TZDs can facilitate the proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway, through a PPAR-γ-independent mechanism in certain cell systems. nih.gov Furthermore, recent studies have highlighted the ability of TZD derivatives to modulate non-PPAR-γ pathways such as PI3K/Akt, NF-κB, and MAPK. nih.gov The existence of these PPAR-γ-independent actions emphasizes the need to consider both pathways when investigating the anticancer mechanisms of specific TZD ligands. nih.gov

Applications in Specific Cancer Models

This compound derivatives have demonstrated efficacy in a variety of cancer models, both in vitro and in vivo.

Breast Cancer: Numerous studies have explored the use of this compound derivatives in breast cancer models. tandfonline.comresearchgate.netresearchgate.netnih.gov Certain 4-thiazolidinone conjugates have shown remarkable potency against MCF-7 and MDA-MB-231 breast cancer cell lines. tandfonline.com For example, compounds GT1, GT2, and GT5 exhibited significant cytotoxic activity against MCF-7 cells, with GT2 and GT5 also showing high cytotoxicity against the MDA-MD-231 cell line. tandfonline.com Other research has identified novel this compound-2,4-dione derivatives that inhibit the proliferation of breast cancer cells in a dose-dependent manner. nih.gov

Colon Cancer: Thiazolidinediones have shown promise in the context of colorectal cancer (CRC). nih.govmdpi.comtandfonline.comnih.govnih.gov The anticancer activity of certain 4-TZD derivatives in human colorectal adenocarcinoma cells (CACO-2) has been documented. mdpi.com One novel 2,4-thiazolidinedione (B21345) derivative, compound 15k, demonstrated potent activity against HCT116 and SW480 colon cancer cell lines by disrupting the interaction between β-catenin and TCF4. nih.gov Another compound, 12a, was found to be a potent candidate against the Caco-2 cell line. tandfonline.com

Prostate Cancer: The potential of this compound derivatives as agents against prostate cancer has also been investigated. nih.govnih.govnih.govresearchgate.net Troglitazone and ciglitazone have been shown to mediate the transcriptional repression of the androgen receptor (AR) in LNCaP prostate cancer cells by promoting the degradation of the transcription factor Sp1. nih.gov Recent research has focused on designing and synthesizing novel this compound derivatives that target the anti-apoptotic protein BCL2, which is overexpressed in many cancers, including prostate cancer. researchgate.net

HepG2 Cells: The cytotoxicity of thiazolidinedione derivatives has been evaluated in HepG2, a human liver cancer cell line. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net Studies have shown that certain TZD derivatives, such as troglitazone (TGZ), 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), 5-(3,5-dichlorophenylmethyl)-2,4-thiazolidinedione (DCPMT), and 5-(4-methoxyphenylmethylene)-2,4-thiazolidinedione (MPMT-I), can markedly decrease the viability of HepG2 cells. nih.govnih.gov In contrast, analogues lacking the TZD ring did not show cytotoxicity, suggesting the importance of this structural feature. nih.govnih.gov Compound 12a also showed potent activity against HepG-2 cells. tandfonline.com

Antimicrobial Activity

This compound and its derivatives are recognized as a significant class of heterocyclic compounds possessing a broad spectrum of antimicrobial activities. nih.govnih.govnih.gove3s-conferences.org

Antibacterial Efficacy (Gram-positive and Gram-negative species)

Thiazolidinedione derivatives have demonstrated considerable bactericidal activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govasm.orgrsc.orgresearchgate.netresearchgate.net The antibacterial potency of these derivatives often depends on the nature of the substitutions on the this compound ring. nih.govresearchgate.net

Gram-positive Bacteria: Many synthesized this compound derivatives have shown significant activity against Gram-positive bacteria. nih.gov For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives exhibited antimicrobial activity primarily against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov In another study, newly synthesized this compound-2,4-dione-based chlorophenylthiosemicarbazone hybrids were tested against reference strains of Gram-positive bacteria, with the most active compounds showing an MIC of 3.91 mg/L, which was comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov Furthermore, a thiazolidinone derivative, TD-H2-A, has shown potent bactericidal activity against multiple resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). asm.org

Gram-negative Bacteria: While often more effective against Gram-positive species, some this compound derivatives also exhibit activity against Gram-negative bacteria. nih.govresearchgate.net However, in some studies, the tested compounds had no inhibitory effect on the growth of the examined Gram-negative bacteria up to a certain concentration. nih.gov The presence of electron-withdrawing groups on the aryl ring attached to the thiazolidin-2,4-dione has been shown to result in good antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives, particularly this compound-2,4-diones and their 2-thioxo analogs, have been evaluated for their antifungal properties. nih.govnih.gove3s-conferences.orgrsc.orgresearchgate.net

Novel derivatives of Mycosidine, which are 3,5-substituted this compound-2,4-diones, have demonstrated high antifungal activity, exhibiting both fungistatic and fungicidal effects. nih.gov These compounds have been shown to cause morphological changes in the cell wall of Candida yeast. nih.gov The mechanism of action for some of these derivatives is suggested to be novel, potentially involving the disruption of glucose transport. nih.gov

In various studies, synthesized this compound derivatives have been tested against a panel of fungal species, including Aspergillus niger and Aspergillus fumigates. e3s-conferences.org The presence of electron-donating substituents (like –OH and –OCH3) and electron-withdrawing substituents (like –Cl and –NO2) on the arylidene moieties of the heterocyclic ring has been found to enhance the broad-spectrum antifungal activities. researchgate.net Some synthesized compounds have displayed greater antifungal activity than reference drugs such as bifonazole (B1667052) and ketoconazole. rsc.org

Antiviral Potential (e.g., Anti-HIV, influenza neuraminidase inhibition)

This compound derivatives have emerged as a significant scaffold in the development of antiviral agents, with notable activity against viruses such as influenza and Human Immunodeficiency Virus (HIV). The antiviral potential of these compounds is often linked to their ability to inhibit key viral enzymes essential for replication and propagation.

One of the primary targets for anti-influenza drug design is neuraminidase, a viral surface enzyme that facilitates the release of newly formed virus particles from infected host cells. mdpi.com this compound-4-carboxylic acid derivatives, in particular, have been the focus of studies for their potential as influenza neuraminidase inhibitors. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on these derivatives have provided insights into the structural features that influence their inhibitory activity, suggesting that specific modifications could lead to more potent neuraminidase inhibitors. nih.gov Research has validated the inhibitory activity of a series of 2-aryl substituted this compound-4-carboxylic acids against the neuraminidase of the influenza A virus. researchgate.netnih.gov These studies indicate that the this compound scaffold holds promise for the development of new drugs to combat influenza. nih.govnih.gov

Beyond direct enzyme inhibition, some this compound derivatives, such as nitazoxanide (B1678950) and its active metabolite tizoxanide (B1683187), exhibit anti-influenza activity through a different mechanism. These compounds have been shown to hamper the maturation of the viral hemagglutinin (HA) glycoprotein. researchgate.net By interfering with the transport of HA from the endoplasmic reticulum to the Golgi complex, they prevent its terminal glycosylation, which is a crucial step for the correct assembly of new virions. researchgate.net

The versatility of the this compound core is also evident in its application against other viruses. For instance, QSAR studies have been employed to design diaryl pyrimidine (B1678525) analogs with potential anti-HIV activity, highlighting the broad applicability of this structural motif in antiviral drug discovery. nih.gov

Antitubercular Activity

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. mdpi.com Thiazolidin-4-one derivatives have garnered significant attention in this area, demonstrating potent activity against various Mtb strains. mdpi.comnih.gov

Hybrids of this compound-2,4-dione (TZD) with thiosemicarbazone or pyridinecarbohydrazone moieties have shown particularly high antimycobacterial activity. nih.gov Some of these compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.078–0.283 µM against the reference H37Rv strain and wild Mycobacterium tuberculosis strains. nih.gov Furthermore, these derivatives have demonstrated a synergistic effect when used in combination with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, suggesting their potential as co-adjuvants in tuberculosis treatment. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular efficacy of these compounds. For example, the introduction of an ofloxacin (B1677185) moiety at the third position of the this compound ring significantly improved activity, with some derivatives showing MIC values (1.6 µg/mL) superior to pyrazinamide (B1679903) (3.125 µg/mL). mdpi.com Similarly, modifying the 2-imino group of the this compound ring with phenyl or 3-fluorophenyl substituents led to compounds with excellent activity (MIC = 1.6 µg/mL), comparable to isoniazid. mdpi.com In another series, TZD-based derivatives with a pyridine-4-carbohydrazone substituent displayed high activity (MIC = 1 µg/mL) against Mycobacterium tuberculosis H37Ra, coupled with low cytotoxicity, making them promising candidates for further development. nih.gov

The following table summarizes the antitubercular activity of selected this compound derivatives:

Antitubercular Activity of this compound Derivatives
Compound Series Target Strain Activity (MIC) Reference
TZD-thiosemicarbazone/pyridinecarbohydrazone hybrids Mtb H37Rv & wild strains 0.078–0.283 µM nih.gov
Ofloxacin-containing thiazolidin-4-ones Mtb H37Rv 1.6 µg/mL mdpi.com
2-imino-thiazolidine derivatives Mtb H37Rv 1.6 µg/mL mdpi.com
TZD-pyridine-4-carbohydrazone hybrids Mtb H37Ra 1 µg/mL nih.gov
3-benzothiazolyl-thiazolidine derivatives Mtb H37Rv 6.25 µg/mL mdpi.com

Mechanisms of Antimicrobial Action (e.g., interference with metabolic pathways, cell wall formation, enzyme inhibition, membrane disruption)

The antimicrobial effects of this compound derivatives are exerted through various mechanisms of action. A primary mode of action is the inhibition of essential microbial enzymes. In the context of antitubercular activity, molecular docking and in vitro studies have shown that thiazolidin-4-one derivatives can interact with key M. tuberculosis targets such as InhA (enoyl-acyl carrier protein reductase), MmpL3 (mycobacterial membrane protein large 3), and DNA gyrase. mdpi.com These enzymes are critical for mycolic acid biosynthesis (a major component of the mycobacterial cell wall) and DNA replication, respectively.

The broad-spectrum antibacterial activity of thiazolidinones is attributed to their ability to inhibit numerous enzymes involved in bacterial growth. mdpi.com Structure-activity relationship analyses of certain this compound-2,4-dione hybrids suggest the possibility of at least two different molecular mechanisms for their antibacterial activity. nih.gov For instance, some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.91 mg/L. nih.gov

The structural features of these compounds play a significant role in their mechanism and potency. Substitution at the third position of the thiazolidinedione ring, particularly with electron-withdrawing groups like chloro, bromo, and nitro attached to an aromatic moiety, is often associated with enhanced antimicrobial properties. nih.gov

Anti-inflammatory Activity

This compound and its derivatives, particularly thiazolidinediones (TZDs), are well-documented for their significant anti-inflammatory properties. nih.govnih.gove3s-conferences.org This activity stems from their ability to modulate various pathways involved in the inflammatory response. The this compound scaffold has been investigated for decades due to its wide range of biological activities, including its potent effects on inflammation. nih.gov The anti-inflammatory potential is not only linked to the this compound ring itself but can be enhanced by other structural features, such as a methoxybenzylidene group. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, LOX)

A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to suppress the production and expression of pro-inflammatory mediators. Thiazolidinediones have been shown to repress the expression of pro-inflammatory genes that code for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1B (IL-1B), and Interleukin-6 (IL-6). nih.gov For example, the compound (Z)-5-(4-methoxybenzylidene) this compound-2,4-dione was found to decrease the expression of TNF, IL-1β, and IL-6 in a murine arthritis model. nih.gov

Furthermore, this compound derivatives are recognized as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces inflammatory prostaglandins (B1171923) and leukotrienes. eui.eu Several studies have focused on developing thiazole (B1198619) and thiazolidinone derivatives as dual COX/LOX inhibitors, which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). eui.eunih.gov Some this compound-4-one compounds have demonstrated significant selective inhibition of COX-2 over COX-1. nih.gov For instance, the derivative TZD-OCH2CH3 significantly inhibited lipopolysaccharide (LPS)-induced COX-2 mRNA expression in RAW 264.7 macrophages by 46.1% and 61.06% at concentrations of 30 and 60 μg/mL, respectively. nih.gov This compound also inhibited the production of nitric oxide (NO), another key inflammatory mediator. nih.gov

Inhibition of Pro-inflammatory Mediators by this compound Derivatives

Derivative Class Mediator Inhibited Model/System Reference
Thiazolidinediones (TZDs) TNF-α, IL-1B, IL-6 Immune Cells nih.gov
(Z)-5-(4-methoxybenzylidene) this compound-2,4-dione TNF, IL1-β, IL-6 Murine Arthritis Model nih.gov
Thiazole/Thiazolidinone derivatives COX-1, COX-2, 5-LOX In vitro assays eui.eunih.gov
TZD-OCH2CH3 COX-2 mRNA, NO LPS-induced RAW 264.7 Macrophages nih.gov
Pyrazole sulfonamides (celecoxib analogs) COX-2, 5-LOX In vitro assays researchgate.net

Immune Modulation

Beyond the direct inhibition of inflammatory mediators, this compound derivatives exert immunomodulatory effects by influencing the function of immune cells. nih.gov This is often achieved through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating inflammation and metabolic processes. nih.gov

Activation of PPARγ in immune cells generally leads to the repression of pro-inflammatory gene expression. nih.gov Thiazolidinediones (TZDs) are a class of high-affinity PPARγ ligands. nih.gov A novel TZD analog, TM17, was shown to significantly increase the expression of PPARγ in peripheral blood mononuclear cells (PBMCs). nih.gov This compound also demonstrated immunomodulatory activity by reducing the secretion of IL-17A, a cytokine primarily produced by Th17 cells, and Interferon-gamma (IFN-γ), which is secreted by Th1 and NKT cells. nih.gov Additionally, TM17 was found to inhibit the production of IL-6, a cytokine that promotes the differentiation of Th17 cells, suggesting an upstream regulatory effect. nih.gov This highlights the potential of this compound derivatives as therapeutic agents for inflammatory and autoimmune diseases by modulating immune cell responses. nih.gov

Antioxidant Activity

This compound derivatives, particularly those incorporating phenolic moieties, have demonstrated significant antioxidant and radical-scavenging properties. nih.gov The antioxidant capacity of these compounds is often evaluated through various in vitro assays, including DPPH radical scavenging, electron transfer, and metal chelation methods. nih.gov

The antioxidant potential of these derivatives is highly dependent on their chemical structure. For instance, in a series of new phenolic derivatives of this compound-2,4-dione, compounds featuring a catechol (dihydroxybenzene) group, such as compounds 5f and 5l, exhibited potent antiradical and electron-donating activities, comparable or even superior to reference antioxidants like BHT and trolox. nih.gov Compound 5l showed a DPPH radical scavenging activity of 92.55%. nih.gov In contrast, other derivatives in the same series showed moderate to low antioxidant capacity. nih.gov

Another study on thiazolidin-4-one derivatives found that the presence of certain substituents on the phenyl ring greatly influenced antioxidant activity. researchgate.net Specifically, a derivative with a nitro group (NO2), namely 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester, was the most active, showing DPPH radical scavenging activity (91.63%) similar to that of ascorbic acid. researchgate.net Hydroxyl (OH) groups also contributed positively to the antioxidant capacity. researchgate.net

The mechanism of antioxidant action can involve hydrogen atom transfer, electron transfer, or the chelation of transition metals. nih.gov Some synthesized thiazolidinone derivatives have shown efficacy in both radical scavenging and ferric ion reduction assays, indicating their potential to act through multiple antioxidant pathways. ijpsr.commdpi.com

Neuroprotective Properties

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often associated with neuroinflammation and oxidative stress. irispublishers.comirispublishers.com this compound derivatives have demonstrated significant neuroprotective potential by targeting these underlying pathological processes. irispublishers.com Treatment with this compound-4-carboxylic acid derivatives has been shown to reduce oxidative stress and neuroinflammation, thereby mitigating memory impairment in models of neurodegeneration. irispublishers.comscite.ai These compounds can reverse the inflammatory cascade by potentially down-regulating pathways involving ROS, NF-κB, NLRP3, TNF-α, and COX-2. irispublishers.comirispublishers.com

A specific derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)this compound-2,4-dione (TZ4C), has been investigated for its neuroprotective effects. In vitro and in vivo studies have shown that TZ4C can reduce the expression of phosphorylated tau, a hallmark of Alzheimer's disease, and improve memory function. nih.gov

Anticonvulsant Activity

The search for novel antiepileptic drugs with improved safety and efficacy is ongoing, and thiazolidinones have emerged as a promising class of compounds. zsmu.edu.ua Several thiazolidinone derivatives have been synthesized and screened for their anticonvulsant properties in various animal models of seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. zsmu.edu.uabiointerfaceresearch.commdpi.com

One study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) as a lead compound with significant anticonvulsant activity. zsmu.edu.ua Another series of novel this compound-4-one substituted thiazoles also displayed varying degrees of antiepileptic potency, with 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) being the most active derivative in the series. biointerfaceresearch.com

The following table presents the anticonvulsant activity of selected thiazolidinone derivatives:

Table 2: Anticonvulsant Activity of Thiazolidinone Derivatives
Compound Seizure Model Activity Reference
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) PTZ and MES High anticonvulsant properties zsmu.edu.ua
2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) MES and scPTZ Most active in the series biointerfaceresearch.com
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib PTZ and MES Excellent anticonvulsant activity mdpi.com
2-[2,4-dioxo-5-(thiazol-2- ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId PTZ and MES Excellent anticonvulsant activity mdpi.com
[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester IIj PTZ and MES Excellent anticonvulsant activity mdpi.com
Sulfonamide derivatives of thiazolidin-4-ones (4c, 4m, 4o) MES and scPTZ Promising activity nih.gov
1-(4-substitutedphenyl)-3-(4-((2,4-dioxothiazolidin-5-lidene)methyl)phenyl sulfonyl)urea/thiourea (B124793) (4c, 4e) MES and scPTZ Most active in the series nih.gov

Antiparasitic Activity (e.g., antifilarial, antimalarial, antitrypanosomal)

This compound derivatives have also demonstrated significant potential as antiparasitic agents, with activity against a range of parasites including those responsible for filariasis, malaria, and trypanosomiasis.

A synthetic heterocyclic this compound derivative, Im8 (2-chloro-N-(4-phenylthiazol-2-yl)), has shown significant antifilarial action in a mouse model of filariasis, with greater efficacy than the standard drug diethylcarbamazine (B1670528) (DEC).

In the context of trypanosomiasis, several 4-thiazolidinone derivatives have been identified as potent inhibitors of Trypanosoma brucei and Trypanosoma cruzi. researchgate.netmdpi.comnih.gov For instance, hybrid molecules combining thiazolidinone/thiazole cores with phenyl-indole or phenyl-imidazo[2,1-b] scite.ainih.govzsmu.edu.uathiadiazole moieties have exhibited excellent antitrypanosomal activity with submicromolar IC50 values. nih.gov

The following table summarizes the antiparasitic activity of selected this compound derivatives:

Table 3: Antiparasitic Activity of this compound Derivatives
Compound/Derivative Class Parasite Activity Reference
Im8 (2-chloro-N-(4-phenylthiazol-2-yl)) Brugia malayi (microfilariae) Significant antifilarial action
Thiazolidinone-pyrazoline conjugate Plasmodium spp. Antimalarial activity researchgate.net
Isothiochromeno[4a,4-d] scite.ainih.gov thiazole derivatives Trypanosoma brucei brucei IC50 range of 1.55-44.41 µM researchgate.net
Phenyl-indole hybrids (C1, C2, C3, C5) Leishmania major IC50 < 10 µM researchgate.net
Thiazolidinone/thiazole-indole/imidazothiadiazole hybrids Trypanosoma brucei brucei and Trypanosoma brucei gambiense Submicromolar IC50 values nih.gov
4-thiazolidinone derivative (52) Trypanosoma cruzi IC50 = 1.72 µM mdpi.com
4-thiazolidinone derivative (53) Trypanosoma cruzi IC50 = 0.84 µM mdpi.com
4-thiazolidinone derivative (54) Trypanosoma cruzi IC50 = 1.12 µM mdpi.com

Other Pharmacological Activities

Beyond their well-documented roles, this compound derivatives have been explored for a variety of other pharmacological effects. These activities highlight the versatility of the this compound scaffold in designing targeted therapeutic agents.

Aldose Reductase Inhibition (ALR2)

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The conversion of glucose to sorbitol by ALR2 can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. google.comnih.gov Inhibition of ALR2 is therefore a promising strategy for mitigating these complications. google.com

A number of this compound-2,4-dione derivatives have been synthesized and evaluated for their ALR2 inhibitory activity. In one study, a series of novel thiazolidin-2,4-diones were developed, with several compounds exhibiting superior inhibition compared to the standard inhibitor epalrestat. google.com Notably, compound 11 (4-trifluoromethylbenzene substituted) emerged as a potent competitive inhibitor with a Ki value of 0.051 µM, which is 19-fold more active than epalrestat. google.com Another study reported a series of sixteen new phenolic Mannich base derivatives of this compound-2,4-dione, where compound 12 (tetrahydroisoquinoline and α-methylcinnamyl substituted) showed the strongest ALR2 inhibition with a Ki of 0.024 µM. google.com

Furthermore, research into thiazoline (B8809763) derivatives has also yielded potent ALR2 inhibitors. For instance, compound 7b , a thiazoline derivative with a benzyl (B1604629) substituent, and compound 8e , with a nitrophenyl substituent, were identified as highly potent molecules with IC50 values of 1.39 ± 2.21 μM and 1.52 ± 0.78 μM, respectively, surpassing the reference drug sorbinil. nih.gov A hybrid molecule, 8b , which combines benzothiazole (B30560) and this compound-2,4-dione scaffolds, was found to be a potent non-competitive inhibitor of ALR2 with an IC50 of 0.16 µM. nih.gove-century.us

Table 1: this compound Derivatives as Aldose Reductase (ALR2) Inhibitors

Compound Type of this compound Inhibition Value Notes
Compound 11 Thiazolidin-2,4-dione Ki = 0.051 µM 19-fold more active than epalrestat. google.com
Compound 12 This compound-2,4-dione Ki = 0.024 µM Phenolic Mannich base derivative. google.com
Compound 7b Thiazoline IC50 = 1.39 ± 2.21 μM Showed excellent selectivity for ALR2 over ALR1. nih.gov
Compound 8e Thiazoline IC50 = 1.52 ± 0.78 μM Nitrophenyl substituent-bearing compound. nih.gov
Compound 8b This compound-2,4-dione IC50 = 0.16 µM Hybrid with benzothiazole. nih.gove-century.us

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.netnih.govresearchgate.net this compound derivatives have emerged as a promising class of PTP1B inhibitors.

Researchers have identified uncharged thioxothiazolidinone derivatives as competitive inhibitors of PTP1B. researchgate.net One such derivative, compound 1 , demonstrated effective PTP1B inhibition in cell-based assays. researchgate.net A series of thiazolidin-4-one derivatives were also designed and investigated, showing PTP1B inhibition with IC50 values in the micromolar range. nih.govsci-hub.se Among these, 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) was identified as a potent competitive inhibitor. sci-hub.se Structure-activity relationship studies highlighted the importance of a nitro group-containing hydrophobic heteroaryl ring for potent PTP1B inhibition. sci-hub.se More recently, derivatives of this compound-2,4-dione have been reported with IC50 values as low as 0.41 ± 0.05 μM for a compound designated as MY17 . researchgate.net

Table 2: this compound Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Compound Type of this compound Inhibition Value Notes
Compound 1 Thioxothiazolidinone - Uncharged derivative, effective in cell-based systems. researchgate.net
Compound 17 Thiazolidin-4-one Micromolar IC50 Competitive inhibitor with a furan (B31954) and nitrophenyl imino group. sci-hub.se
MY17 This compound-2,4-dione IC50 = 0.41 ± 0.05 μM Potent inhibitor from a series of 41 derivatives. researchgate.net

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, inhibiting XO is a key therapeutic strategy for managing these conditions.

Several studies have explored this compound derivatives as XO inhibitors. A series of novel this compound-2-thione derivatives were synthesized and evaluated for their XO inhibitory potential. The results indicated that most of these derivatives displayed significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. Compound 6k from this series was the most potent, with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the clinical drug allopurinol. In another study, N-substituted analogs of thiazolidinedione derivatives were synthesized, and compound 2i showed a notable 72% inhibition of human milk XO.

Table 3: this compound Derivatives as Xanthine Oxidase (XO) Inhibitors

Compound Type of this compound Inhibition Value Notes
Compound 6k This compound-2-thione IC50 = 3.56 μmol/L Approximately 2.5-fold more potent than allopurinol.
This compound-2-thione This compound-2-thione IC50 = 72.15 μmol/L Parent compound for a series of more potent derivatives.
Compound 2i Thiazolidinedione 72% inhibition N-substituted analog.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. Thiazolidinone derivatives have been identified as a significant class of GSK-3β inhibitors.

Thiadiazolidinones (TDZDs) were among the first non-ATP competitive inhibitors of GSK-3β to be discovered. These compounds, including 4-Ethyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (1) and 2,4-Diethyl-1,2,4-thiadiazolidine-3,5-dione (2) , exhibited IC50 values in the micromolar range. More recently, a thiazolidin-4-one analogue, ZINC09036109 , was identified as a selective GSK-3β inhibitor with greater than 10-fold selectivity over other kinases. This compound, chemically known as (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one, demonstrated promising activity. Another derivative, Tideglusib , which contains a 1,2,4-thiadiazolidine-3,5-dione moiety, is a non-competitive GSK-3β inhibitor that has been investigated for Alzheimer's disease. researchgate.net Further research led to the development of compound 10a , an acryloyl derivative of 1,2,4-thiadiazolidine-3,5-dione, which showed improved GSK-3β inhibitory activity. researchgate.net

Table 4: this compound Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Compound Type of this compound Inhibition Mechanism Notes
Thiadiazolidinones (TDZDs) Thiadiazolidinone Non-ATP competitive First non-ATP competitive inhibitors of GSK-3β.
ZINC09036109 Thiazolidin-4-one Selective inhibitor >10-fold selectivity over other kinases.
Tideglusib 1,2,4-Thiadiazolidine-3,5-dione Non-competitive Investigated for Alzheimer's disease. researchgate.net
Compound 10a 1,2,4-Thiadiazolidine-3,5-dione - Acryloyl derivative with enhanced activity. researchgate.net

Tyrosyl-DNA Phosphodiesterase I Inhibition

Tyrosyl-DNA phosphodiesterase I (Tdp1) is an enzyme involved in the repair of DNA damage caused by the stalling of topoisomerase I (Top1). Inhibition of Tdp1 is an attractive strategy to enhance the efficacy of Top1-targeting anticancer drugs.

Arylidene thioxothiazolidinones have been identified as a promising scaffold for potent Tdp1 inhibitors. Through structure-activity relationship studies, compound 50 was discovered as a submicromolar inhibitor of Tdp1 with an IC50 of 0.87 μM. In a separate study, a series of 3,5-disubstituted this compound-2,4-diones were synthesized and tested against Tdp1. This screening revealed several active compounds with IC50 values below 5 μM, with compounds 20d and 21d being the most potent, exhibiting submicromolar IC50 values.

Table 5: this compound Derivatives as Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibitors

Compound Type of this compound Inhibition Value Notes
Compound 50 Arylidene thioxothiazolidinone IC50 = 0.87 μM Submicromolar inhibitor.
Compound 20d This compound-2,4-dione Submicromolar IC50 3,5-disubstituted derivative.
Compound 21d This compound-2,4-dione Submicromolar IC50 3,5-disubstituted derivative.

S1P1 Receptor Agonism

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, play a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. Agonists of the S1P1 receptor can block this egress, leading to a reduction in circulating lymphocytes, which is a promising therapeutic approach for autoimmune disorders.

A novel class of S1P1 receptor agonists based on a 2-imino-thiazolidin-4-one scaffold has been discovered. Extensive structure-activity relationship studies led to the identification of ponesimod (ACT-128800) , a potent, selective, and orally active S1P1 receptor agonist. This compound, also referred to as 8bo , emerged from this series and has been selected for clinical development.

Table 6: this compound Derivatives as S1P1 Receptor Agonists

Compound Type of this compound Activity Notes
Ponesimod (ACT-128800 / 8bo) 2-imino-thiazolidin-4-one Potent and selective S1P1 receptor agonist Orally active and selected for clinical development.

α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme involved in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.govtandfonline.com this compound derivatives have emerged as a potent class of α-glucosidase inhibitors, with many exhibiting significantly greater activity than the standard drug, acarbose (B1664774).

A study synthesizing a series of novel this compound-2,4-dione and rhodanine (B49660) derivatives found that the majority of the compounds displayed potent α-glucosidase inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, which is substantially lower than that of acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov Notably, compounds featuring a this compound-2,4-dione or rhodanine group at the 4-position of a phenyl ring demonstrated the highest activity. nih.gov For instance, compound 6k , which has a chloro group at the 2-position and a rhodanine group at the 4-position of the phenyl ring, was the most active with an IC50 of 5.44 ± 0.13 μM. nih.gov

Another extensive study on this compound-2,4-dione derivatives (C1–C36) revealed even more potent inhibition, with IC50 values in the range of 0.52 ± 0.06 to 9.31 ± 0.96 μM, all of which were stronger than acarbose (IC50 = 654.35 ± 65.81 μM). nih.gov The most effective compound in this series, C23 , acted as a reversible mixed-type inhibitor. nih.gov Further research on a different set of this compound-2,4-dione derivatives (3a–3e and 4a–4e) showed good to moderate inhibitory activity, with IC50 values between 43.85 ± 1.06 and 380.10 ± 1.02 µM. tandfonline.com

The structural characteristics of these derivatives play a crucial role in their inhibitory function. The position of the this compound-2,4-dione or rhodanine group on the phenyl ring is critical, with the 4-position being optimal for activity. nih.gov Shifting this group to the 2- or 3-position leads to a significant decrease in inhibitory potential. nih.gov

CompoundDerivative TypeIC50 (μM)Reference
Compound 6kRhodanine derivative5.44 ± 0.13 nih.gov
Compound 6hRhodanine derivative6.59 ± 0.15 nih.gov
Compound 6bRhodanine derivative7.72 ± 0.16 nih.gov
Compound 6eRhodanine derivative7.91 ± 0.17 nih.gov
Compound C23This compound-2,4-dione derivative0.52 ± 0.06 nih.gov
Acarbose (Standard)-817.38 ± 6.27 nih.gov
Acarbose (Standard)-654.35 ± 65.81 nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. This compound derivatives have shown potential as inhibitors of these enzymes.

In a study investigating 19 newly synthesized thiazolidinedione derivatives, their inhibitory activity against soybean lipoxygenase (LOX) was evaluated at a concentration of 100 µM. The inhibition ranged from 7.3% to 76.3%. Two compounds, 5-(2,5-dihydroxybenzylidene)this compound-2,4-dione (1c) and 5-((1H-indol-3-yl)methylene)this compound-2,4-dione (1s) , exhibited the highest activity, with over 50% inhibition. Their respective IC50 values were determined to be 3.52 and 7.46 µM.

The structure-activity relationship (SAR) analysis of thiazole derivatives has indicated that substitutions on the benzene (B151609) ring are crucial for activity. For instance, the presence of a 4-NO2, 3-NO2, or 3-Cl group on the benzene ring of thiazole-based thiazolidinones resulted in moderate to good COX-1/LOX inhibition. Furthermore, an adamantanyl substituent at the 4-position of the thiazole ring was associated with good LOX inhibitory activity.

CompoundDerivative TypeIC50 (μM)Reference
5-(2,5-dihydroxybenzylidene)this compound-2,4-dione (1c)Thiazolidinedione derivative3.52
5-((1H-indol-3-yl)methylene)this compound-2,4-dione (1s)Thiazolidinedione derivative7.46
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a)N-aryl-4-aryl-1,3-thiazole-2-amine derivative0.127

Immunostimulating Agents and Innate Immunity Activators

Beyond enzyme inhibition, certain this compound derivatives have been identified as potent immunostimulating agents and activators of the innate immune system. These compounds have the potential to enhance the body's natural defense mechanisms.

A class of agents known as thiazolides, which includes nitazoxanide (NTZ) and its active metabolite tizoxanide (TIZ), have been shown to stimulate innate immunity in vitro. nih.gov Research has demonstrated that these compounds can significantly inhibit HIV-1 replication, an effect linked to the activation of innate immune responses and the upregulation of several interferon-stimulated genes (ISGs). nih.gov One particularly important ISG upregulated by thiazolides is cholesterol-25-hydroxylase (CH25H). nih.gov

Furthermore, novel C-pseudonucleosides bearing a thiazolidin-4-one moiety have been synthesized and evaluated for their immunostimulatory effects. nih.govnih.gov These compounds were found to influence T cells, B cells, and the secretion of cytokines such as IL-2, IL-4, and IFN-γ. nih.govnih.gov For example, compounds 4a and 5a specifically promoted the proliferation of CD3+ and CD4+ T cells. nih.gov In contrast, compounds 4e and 5e enhanced the proliferation of CD3+, CD4+ T cells, and B cells. nih.gov The nature of the substituent at the N-3 position of the thiazolidin-4-one ring appears to influence the specific type of immune cells that are proliferated. nih.gov

Another study highlighted that a novel immunostimulator with a thiazolidin-4-one ring, CH2b , could significantly promote the proliferation of activated invariant natural killer T (iNKT) cells, increase the production of Th2 cytokines, and enhance the cytotoxic ability of these cells. researchgate.net This suggests that such compounds could be valuable for modulating the Th1/Th2 balance in various diseases. researchgate.net

Compound/ClassObserved Immunostimulatory EffectReference
Thiazolides (e.g., Tizoxanide)Activation of innate immune responses, upregulation of interferon-stimulated genes (ISGs) like CH25H, inhibition of HIV-1 replication. nih.gov
C-pseudonucleosides with thiazolidin-4-one (e.g., 4a, 5a)Promoted proliferation of CD3+ and CD4+ T cells. nih.gov
C-pseudonucleosides with thiazolidin-4-one (e.g., 4e, 5e)Enhanced proliferation of CD3+, CD4+ T cells, and B cells. nih.gov
CH2bPromoted activated iNKT cell proliferation, increased Th2 cytokine production, and enhanced iNKT cytotoxic ability. researchgate.net

Mechanistic Investigations of Thiazolidine Biological Interactions

Molecular Target Identification and Validation

The biological effects of thiazolidine derivatives are often initiated by their direct interaction with specific molecular targets. These interactions can lead to the modulation of key cellular processes involved in various diseases.

Enzyme Inhibition (e.g., COX-2, Thrombin, Kinases, LOX)

This compound-containing compounds have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govnih.gov Some thiazolidinone derivatives have been designed as selective COX-2 inhibitors. nih.govutrgv.edu The mechanism of inhibition often involves the thiazolidinone scaffold fitting into the active site of the COX-2 enzyme. nih.gov For instance, certain 4-thiazolidinone-pyridine hybrids have demonstrated significant COX-2 inhibitory activity, with docking studies suggesting a favorable binding interaction within the enzyme's active site. utrgv.edu The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, as it is hypothesized to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govyoutube.com

Thrombin: Thrombin is a crucial enzyme in the blood coagulation cascade. wikipedia.orgnih.gov Thiazole-containing compounds have been developed as direct thrombin inhibitors. wikipedia.orgnih.gov These inhibitors can bind to the active site and/or exosites of the thrombin molecule, preventing it from converting fibrinogen to fibrin (B1330869) and thus impeding clot formation. nih.govresearchgate.net For example, the inhibitor RWJ-50353, which contains a benzothiazole (B30560) group, interacts with the S1-S3 sites of thrombin. nih.gov Another compound, RWJ-50215, utilizes a 2-ketothiazole group to bind within a cavity near the active site, involving interactions with key amino acid residues like His57 and Tyr60A. nih.gov

Kinases: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is often linked to cancer. nih.govnih.gov Thiazolidinone derivatives have been investigated as inhibitors of various protein kinases, including PIM kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and HER-2. nih.govresearchgate.net The inhibitory mechanism typically involves the thiazolidinone scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. nih.gov For instance, certain pyrazolyl-thiazolidinone derivatives have shown potent inhibitory activity against CDK2 and EGFR. researchgate.net

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Some thiazolidinone derivatives have been identified as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile. nih.govresearchgate.net For example, the compound licofelone, a thiazole (B1198619) derivative, inhibits 5-lipoxygenase activating protein (FLAP). nih.gov Another thiazolinone-based compound, C06, was identified as a potent and selective direct 5-LOX inhibitor with a novel mode of action that is independent of the cellular redox tone. nih.gov

Receptor Modulation (e.g., PPAR-γ, EGFR)

This compound derivatives can also exert their effects by modulating the activity of cellular receptors.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Thiazolidinediones (TZDs) are a well-known class of drugs that act as agonists for PPAR-γ, a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. jst.go.jpnih.govnih.gov Upon binding to TZDs, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govencyclopedia.pub This activation leads to increased insulin (B600854) sensitivity and glucose uptake in tissues like adipose tissue, liver, and skeletal muscle. researchgate.netmdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways involved in cell proliferation and survival. researchgate.net Its overexpression is common in various cancers. nih.gov Thiazolidinone derivatives have been designed as EGFR inhibitors. researchgate.netnih.gov Molecular docking studies suggest that the nitrogen atom of the thiazolidinone ring can form a hydrogen bond with residues in the active site of the EGFR kinase domain, such as the side chain of Cys 751, contributing to the inhibitory activity. researchgate.net Compound 12, a 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one derivative, has demonstrated potent inhibition of both EGFR and HER-2. nih.gov

Transcription Factor Engagement (e.g., NF-κB)

The modulation of transcription factors is another key mechanism by which this compound derivatives can influence cellular function.

Nuclear Factor-κB (NF-κB): NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, immune function, and cell survival. nih.govtums.ac.ir Aberrant NF-κB activation is associated with various inflammatory diseases and cancers. nih.govphysiology.org Thiazolidinediones have been shown to suppress NF-κB-dependent transcription. mdpi.comnih.gov One mechanism involves the physical interaction of activated PPAR-γ with the p65 subunit of NF-κB, which decreases NF-κB's transcriptional activity. nih.gov Additionally, some thiazolidinone derivatives have been found to decrease the expression of NF-κB and inhibit the degradation of its inhibitor, IκBα, leading to reduced NF-κB DNA binding activity. nih.govphysiology.org

DNA Topoisomerase Targeting

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.govyoutube.com They are important targets for anticancer drugs. nih.govmdpi.com While direct targeting of topoisomerases by this compound derivatives is an area of ongoing research, the general mechanism of topoisomerase inhibitors involves the stabilization of the transient enzyme-DNA covalent complex, known as the cleavage complex. nih.govmdpi.com This leads to the accumulation of DNA strand breaks, which can trigger apoptosis in cancer cells. nih.gov

Cellular and Biochemical Pathway Modulation

Beyond direct interactions with specific molecular targets, this compound derivatives can modulate broader cellular and biochemical pathways.

Redox Modulation

The cellular redox state, or the balance between oxidizing and reducing agents, is critical for normal cellular function. Thiazolidinone derivatives have been shown to possess antioxidant properties and can modulate cellular redox pathways. mdpi.comnih.gov

Thiazolidinediones (TZDs) can protect cells from oxidative stress by reducing levels of reactive oxygen species (ROS). physiology.org One proposed mechanism for this antioxidant effect is the PPAR-γ-dependent upregulation of antioxidant enzymes. physiology.org For instance, studies have shown that PPAR-γ can positively regulate the expression of catalase by directly binding to a PPRE in the catalase promoter. physiology.org In some contexts, however, TZDs have been observed to cause mitochondrial oxidation through a PPAR-γ-independent mechanism. mdpi.com The antioxidant activity of some thiazolidinone derivatives is attributed to their ability to donate electrons and neutralize free radicals. The incorporation of electron-donating groups, such as a methoxy (B1213986) group, into the thiazolidinone structure has been shown to enhance their antioxidant capacity. mdpi.com

Compound/Derivative ClassMolecular Target/PathwayMechanism of Action
4-Thiazolidinone-pyridine hybrids COX-2Binds to the active site of the enzyme, inhibiting prostaglandin (B15479496) synthesis. utrgv.edu
Thiazole-containing compounds (e.g., RWJ-50353, RWJ-50215) ThrombinBinds to the active site and/or exosites, preventing the conversion of fibrinogen to fibrin. nih.gov
Pyrazolyl-thiazolidinone derivatives Kinases (CDK2, EGFR)Binds to the ATP-binding pocket, inhibiting phosphorylation of substrates. researchgate.net
Thiazolinone derivative (C06) 5-Lipoxygenase (5-LOX)Direct, selective inhibition independent of cellular redox tone. nih.gov
Thiazolidinediones (TZDs) PPAR-γAgonist binding leads to heterodimerization with RXR and modulation of target gene transcription. nih.govencyclopedia.pub
Thiazolidinone derivatives EGFRForms hydrogen bonds with active site residues (e.g., Cys 751), inhibiting kinase activity. researchgate.net
Thiazolidinediones (TZDs) NF-κBActivated PPAR-γ interacts with the p65 subunit, reducing NF-κB transcriptional activity. nih.gov
Thiazolidinediones (TZDs) Redox (Antioxidant)PPAR-γ-dependent upregulation of antioxidant enzymes like catalase. physiology.org
Thiazolidinone derivatives with electron-donating groups Redox (Antioxidant)Donate electrons to neutralize free radicals. mdpi.com

Metabolic Shift Pathways

This compound derivatives, particularly the class known as thiazolidinediones (TZDs), induce significant metabolic shifts by acting as potent insulin sensitizers. nih.gov Their primary mechanism involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of genes involved in lipid and glucose metabolism. nps.org.aunih.gov Activation of PPARγ by TZDs alters the transcription of numerous genes, leading to several key metabolic changes. nih.govcapes.gov.br

These compounds enhance glucose utilization in skeletal muscle and adipose tissue and increase the uptake of free fatty acids. nps.org.au This process is facilitated by the increased expression of genes such as those for lipoprotein lipase, fatty acid transporter protein, and the GLUT4 glucose transporter. nih.gov By promoting the uptake and storage of fatty acids into peripheral fat, TZDs reduce the circulating levels of free fatty acids, which in turn alleviates the lipid-induced insulin resistance in muscle and liver tissue. nps.org.au

A more recently understood mechanism involves the rewiring of cellular metabolism by modulating mitochondrial pyruvate (B1213749) utilization. nih.gov TZDs can slow the entry of pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle. This action impacts the effects of overnutrition by altering metabolic programming and subsequently influences downstream inflammatory and metabolic pathways. nih.gov Furthermore, TZDs can favorably alter the secretion of adipokines from fat cells, notably increasing the production of adiponectin, a hormone known to improve insulin action and have anti-atherogenic properties. nps.org.au This complex interplay of gene regulation and metabolic pathway modulation results in a significant shift from a state of insulin resistance towards improved insulin sensitivity and glycemic control. nih.govnih.gov

Molecular Docking and In Silico Studies

Computational methods, including molecular docking and other in silico analyses, are crucial for understanding the interactions of this compound derivatives at a molecular level. These studies provide insights into binding mechanisms, predict biological activity, and guide the design of new, more potent compounds. nih.govresearchgate.net Software such as AutoDock is frequently used to simulate the binding of this compound ligands to the active sites of target proteins like PPARγ, cyclooxygenase (COX), and various kinases. nih.gov These in silico techniques are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for synthesis and further testing. ijrpas.com

Binding Affinities and Interactions with Active Sites

Molecular docking studies have elucidated the specific interactions between this compound derivatives and their biological targets. For agonists of PPARγ, the this compound-2,4-dione head group is a key pharmacophoric feature, typically forming crucial hydrogen bonds with amino acid residues within the receptor's ligand-binding domain. mdpi.comnih.gov

Studies have shown that the this compound-2,4-dione moiety can form hydrogen bonds with residues such as Serine289, Arginine288, and Cysteine285 in the PPARγ active site. mdpi.com For instance, docking studies of novel benzylidene-2,4-thiazolidinediones revealed binding energies ranging from -10.0 to -10.1 kcal/mol, which were superior to the native ligand. nih.gov Similarly, other studies have identified hydrogen bonding between the this compound ring and Cysteine919 of the VEGFR-2 enzyme. mdpi.com The remainder of the molecule, including various substituted phenyl rings, typically engages in hydrophobic interactions with other residues, further stabilizing the ligand-receptor complex. mdpi.com These detailed interaction maps are vital for structure-activity relationship (SAR) studies, explaining why certain derivatives exhibit higher potency.

Table 1: Molecular Docking Results for this compound Derivatives

Compound SeriesTarget ProteinKey Interacting ResiduesBinding Energy (kcal/mol)Reference
Benzylidene-thiazolidine-2,4-diones (5c, 5d)PPAR-γNot specified-10.1, -10.0 nih.gov
This compound-2,4-diones with Sulfonylthiourea (6c, 7b, 7c)PPAR-γSerine289, Arginine288, Cysteine285-94.38 (Rosiglitazone standard) mdpi.com
This compound-2,4-diones with SulfonylthioureaVEGFR-2Cysteine919Not specified mdpi.com
5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones (4h, 4n)PPAR-γNot specifiedHigher than standard nih.gov

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool used to understand the chemical reactivity and electronic properties of molecules. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Eg) is an important indicator of molecular stability and reactivity. researchgate.net

For this compound derivatives, FMO analysis shows that the HOMO density is often located over the electron-rich this compound and adjacent phenyl rings. researchgate.netresearchgate.net In contrast, the LUMO density tends to be shifted towards electron-acceptor groups attached to the core structure. researchgate.net For example, in one study, the HOMO and LUMO energies for a thiazolidinone derivative were calculated to be -5.0584 eV and -0.9870 eV, respectively, resulting in an energy gap of 4.0714 eV. researchgate.net This information helps in predicting how substituents will affect the molecule's electronic properties and, by extension, its biological activity. rsc.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on a molecule's surface. berkeley.edunih.gov It is used to predict how a molecule will interact with other molecules, identifying regions that are rich or poor in electrons. nih.gov In MEP maps, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In studies of this compound-2,4-dione, MEP analysis reveals characteristic negative potential regions around the two carbonyl oxygen atoms, indicating these are prime sites for electrophilic interactions, such as hydrogen bonding. researchgate.net Conversely, positive potential is often observed around the hydrogen atoms, particularly the N-H proton of the this compound ring, identifying it as a potential hydrogen bond donor site. researchgate.net This analysis complements FMO and docking studies by providing a more complete picture of the electrostatic forces governing molecular recognition and chemical reactivity.

Table 2: FMO and MEP Analysis Summary for Thiazolidinone Derivatives

AnalysisKey FindingsImplicationReference
FMOHOMO localized on thiazole/phenyl rings; LUMO on acceptor groups.Predicts reactivity and electronic stability. Eg = 4.0714 eV for one derivative. researchgate.net
MEPNegative potential (red) around carbonyl oxygens.Identifies sites for electrophilic attack and H-bonding. researchgate.net
MEPPositive potential (blue) around hydrogen atoms.Identifies sites for nucleophilic attack and H-bond donation. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation

Cell-based Assays (e.g., transactivation experiments, cell proliferation, apoptosis, glucose uptake)

In vitro cell-based assays are fundamental for dissecting the molecular mechanisms of action of this compound derivatives.

Transactivation Experiments: These assays are used to confirm that a compound can activate a specific nuclear receptor. For TZD-based PPARγ agonists, experiments in cells engineered to express PPARγ show that these compounds can induce the transcription of a reporter gene. nih.gov This confirms that the compounds act as ligands for the receptor, initiating the downstream signaling cascade. Studies have demonstrated that TZDs like troglitazone (B1681588) and rosiglitazone (B1679542) regulate gene expression at the transcriptional level in a dose-dependent manner. nih.gov

Cell Proliferation and Apoptosis: Many this compound derivatives have been investigated for their anticancer potential. aacrjournals.orgmdpi.com Cell proliferation assays measure the ability of a compound to inhibit the growth of cancer cell lines. For instance, certain thiazolidin-4-one derivatives have been shown to inhibit the proliferation of human breast cancer (MCF-7) and glioblastoma (U251) cells. mdpi.commefst.hr The IC₅₀ value, which is the concentration required to inhibit 50% of cell growth, is a key metric. Some derivatives have shown potent activity with IC₅₀ values in the low micromolar range. mdpi.com Apoptosis assays, using techniques like flow cytometry, are then used to determine if the growth inhibition is due to the induction of programmed cell death. aacrjournals.orgmefst.hr Studies have shown that thiazolidinones can induce apoptosis through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt and the modulation of cell cycle proteins. aacrjournals.org

Glucose Uptake: To validate the antidiabetic potential of this compound derivatives, glucose uptake assays are performed in insulin-sensitive cell types, such as adipocytes or muscle cells, or in tissues like the rat hemi-diaphragm. nih.gov These assays measure the amount of glucose transported into the cells following treatment with the compound. Several novel glitazones have been shown to significantly increase glucose uptake, confirming their insulin-sensitizing effects at the cellular level. nih.govnih.gov For example, one study found that a novel thiazolidinedione derivative, TZDD2, was able to increase glucose uptake in liver (HepG2) cells. nih.gov

Table 3: Summary of In Vitro Cell-Based Assay Findings for this compound Derivatives

Assay TypeCell Line / ModelCompound TypeKey ResultReference
Cell ProliferationMCF-7 (Breast Cancer)Imidazopyridine-thiazolidin-4-one hybridIC₅₀ = 3.2 µM mdpi.com
Cell ProliferationHT-1080 (Fibrosarcoma)Carvone-thiazolidin-4-one hybridPotent cytotoxic activity mdpi.com
ApoptosisU251 (Glioma)4-thiazolidinone (B1220212) derivative Les-3288Effective induction of apoptosis mefst.hr
Glucose UptakeRat Hemi-diaphragmNovel glitazones (e.g., Compound 16)Significant increase in glucose uptake nih.gov
Glucose UptakeHepG2 (Liver)TZD derivative (TZDD2)Increased glucose uptake compared to control nih.gov
Transactivation3T3-L1 AdipocytesTroglitazone, RosiglitazoneDose-dependent increase in CAP mRNA transcription nih.gov

Animal Models (e.g., streptozotocin-induced diabetic mice, alloxan-induced diabetic rats)

Animal models of diabetes are crucial for investigating the mechanistic pathways through which this compound and its derivatives exert their biological effects. The most commonly utilized models involve the chemical induction of diabetes using agents like streptozotocin (B1681764) and alloxan, which selectively destroy pancreatic β-cells, leading to a state of hyperglycemia that mimics type 1 diabetes. nih.govnih.gov These models allow researchers to study the in vivo efficacy of this compound compounds in a controlled setting.

Streptozotocin-Induced Diabetic Models

Streptozotocin (STZ) is a chemical compound that is particularly toxic to the insulin-producing β-cells of the pancreas in mammals. nih.gov It is widely used to induce a condition that closely resembles type 1 diabetes in rodents.

Research in Wistar rats and Swiss mice with diabetes induced by a high-fat diet (HFD) and STZ demonstrated the metabolic effects of this compound-2,4-dione derivatives. nih.gov Following a 28-day treatment period, these derivatives led to a significant reduction in fasting blood glucose (FBG) levels, with an average decrease ranging from 23.98% to 50.84%. nih.gov The treatment also favorably modulated lipid profiles, improving levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and total cholesterol. nih.gov Histopathological examinations of the liver, kidney, and pancreas revealed that the compounds helped to ameliorate tissue damage compared to the untreated diabetic group. nih.gov

In another study using STZ-induced diabetic rats, a novel N-substituted thiazolidinedione derivative was found to cause a highly significant decrease in blood glucose levels when monitored over a 15-day period. globalresearchonline.net Similarly, a 21-day study on STZ-induced diabetic male Wistar rats evaluated different this compound-2,4-dione derivatives, identified as C40, C81, and C4. nih.gov The findings showed that compound C40 was capable of restoring blood glucose to normal levels (euglycemia). nih.gov Compound C81 attenuated hyperglycemia, and both C40 and C81 significantly increased insulin concentration and lowered triglyceride levels. nih.gov In contrast, compound C4 did not show a hypoglycemic effect but did exhibit antioxidant activity. nih.gov

Furthermore, studies in non-obese diabetic (NOD) mice, a spontaneous model of autoimmune diabetes, and in STZ-induced type 1 diabetic mice have shown that thiazolidinediones like troglitazone can reduce hyperglycemia and insulitis, the inflammation of pancreatic islets. researchgate.net

Table 1: Research Findings in Streptozotocin (STZ)-Induced Diabetic Animal Models

Animal ModelThis compound DerivativeKey FindingsReference
HFD/STZ Wistar Rats & Swiss MiceThis compound-2,4-dione derivativesFasting blood glucose reduced by 23.98%-50.84%. Improved triglyceride, LDL-c, and total cholesterol levels. Ameliorated histopathological changes in liver, kidney, and pancreas. nih.gov
STZ-Induced Wistar RatsN-substituted thiazolidinedione derivativeShowed a highly significant decrease in blood glucose levels over 15 days. globalresearchonline.net
STZ-Induced Wistar RatsCompound C40Achieved euglycemia (normal blood glucose). Significantly increased insulin levels. Significantly decreased triglyceride levels. nih.gov
STZ-Induced Wistar RatsCompound C81Attenuated high blood glucose. Significantly increased insulin levels. Significantly decreased triglyceride levels. nih.gov
STZ-Induced T1D MiceTroglitazoneReduced hyperglycemia and insulitis. researchgate.net

Alloxan-Induced Diabetic Rats

Alloxan is another chemical used to induce diabetes in rodents, operating through a mechanism that also involves the destruction of pancreatic β-cells.

In studies utilizing alloxan-induced diabetic rats, various thiazolidinedione derivatives have demonstrated significant anti-diabetic activity. One such study reported that after a 30-day treatment protocol, specific derivatives, namely compounds 6 and 11, achieved substantial reductions in blood glucose levels by 69.55% and 66.95%, respectively, when compared to the normal control group. nih.gov These compounds also helped maintain normal biochemical parameters for cholesterol (CH), LDL, and HDL. nih.gov

Another investigation focused on a series of this compound-2,4-dione derivatives (compounds 4–7) in an alloxan-induced diabetic rat model. mdpi.comresearchgate.net While there was no obvious reduction in blood glucose during initial treatments, a significant lowering of blood glucose was observed after 30 days compared to the diabetic control group. mdpi.comresearchgate.net Furthermore, these compounds successfully regulated hyperlipidemia, bringing levels of cholesterol, triglycerides, high-density lipoproteins, and low-density lipoproteins close to normal values by the end of the 30-day period. mdpi.comresearchgate.net

A separate evaluation of six different thiazolidinedione derivatives (A1, A2, A5, B2, C1, and D1) in alloxan-induced diabetic rats found that most of the tested compounds showed moderate to good anti-diabetic effects. derpharmachemica.com Among them, compound C1 was identified as the most potent, exhibiting a glucose-lowering activity nearly equivalent to that of the standard drugs, metformin (B114582) and pioglitazone (B448). derpharmachemica.com

Table 2: Research Findings in Alloxan-Induced Diabetic Rat Models

This compound DerivativeKey FindingsReference
Compound 6Reduced blood glucose level by 69.55%. Maintained normal cholesterol, LDL, and HDL levels. nih.gov
Compound 11Reduced blood glucose level by 66.95%. Maintained normal cholesterol, LDL, and HDL levels. nih.gov
Compounds 4-7Blood glucose level was lower than the diabetic control after 30 days. Regulated cholesterol, triglyceride, HDL, and LDL levels to near-normal values. mdpi.comresearchgate.net
Compound C1Showed moderate to good antidiabetic activity, with glucose-lowering effects similar to metformin and pioglitazone. derpharmachemica.com

Future Directions and Research Gaps in Thiazolidine Studies

Development of Novel Thiazolidine Derivatives with Enhanced Efficacy and Reduced Side Effects

A significant area of research involves the design and synthesis of new this compound derivatives aimed at improving therapeutic efficacy while minimizing adverse effects. Structural modifications, such as substitutions at various positions on the this compound ring, have been shown to significantly influence biological activities. orientjchem.org Structure-activity relationship (SAR) studies are crucial in understanding how these changes impact pharmacological effects, guiding the design of optimized compounds. mdpi.com For instance, the introduction of specific substituents like alkyl, aryl, or halogen groups can enhance or reduce particular activities. orientjchem.org The development of novel 2,4-thiazolidinedione (B21345) derivatives with improved antidiabetic efficacy and reduced side effects, including hepatotoxicity, weight gain, and edema, is actively being pursued. researchgate.net Researchers are exploring derivatives that act as PPAR-α/γ dual agonists, aiming for a broader spectrum of metabolic effects without the adverse reactions associated with earlier TZD agents. cloudfront.net

Exploration of Multifunctional this compound Drugs

This compound and its derivatives exhibit a wide range of biological activities beyond their well-known antidiabetic effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. orientjchem.org Future research aims to explore the potential of developing multifunctional this compound drugs that can target multiple pathways or diseases simultaneously. The versatile nature of the this compound-2,4-dione scaffold makes it a promising core for designing compounds with diverse therapeutic actions. researchgate.net Studies are investigating this compound derivatives as potential agents against various conditions, such as cancer, inflammatory diseases, and neurodegenerative disorders. orientjchem.org For example, thiazolidinone derivatives have shown notable cytotoxic effects on cancer cell types and demonstrate anti-inflammatory activity by inhibiting pro-inflammatory mediators. orientjchem.org

Investigation of Advanced Drug Delivery Systems

Improving the bioavailability and effectiveness of this compound derivatives is a critical area of research, particularly through the investigation of advanced drug delivery systems. Conventional dosage forms of some oral hypoglycemics, including thiazolidinediones, can have drawbacks such as frequent dosing, short half-lives, and low bioavailability. researchgate.net Efforts are being made to develop novel and controlled drug delivery systems to overcome these limitations. researchgate.net Advanced approaches like smart nanoparticles and transdermal patches are being explored for their potential to provide controlled drug release, enhance patient compliance, and reduce side effects. orientjchem.org Nano-based drug delivery systems, including polymeric nanoparticles and nanoliposomes, are emerging as promising strategies to enhance drug stability, bioavailability, and efficacy, potentially minimizing side effects and improving patient outcomes in diabetes management. dovepress.com

Synergistic Combinations with Other Medicinal Agents

Combining this compound derivatives with other therapeutic agents offers a synergistic approach to enhance treatment efficacy and address complex diseases more effectively. orientjchem.org For instance, in type 2 diabetes management, TZDs can be combined with other oral agents like metformin (B114582) or sulfonylureas, leveraging complementary mechanisms of action to improve glycemic control and potentially reduce the required dosage of individual drugs, thereby mitigating adverse effects. ajmc.com, diabetesjournals.org Clinical trials support the use of combinations of agents with complementary mechanisms, such as a TZD plus metformin or a TZD plus a sulfonylurea. ajmc.com Research is also exploring triple combination therapies involving thiazolidinediones with agents like GLP-1 analogs or DPP-IV inhibitors. e-dmj.org

Personalized Therapy Approaches with Thiazolidines

The heterogeneity of diseases like type 2 diabetes and the variable response to medications highlight the need for personalized therapy approaches. Research is moving towards identifying predictors of differential drug response based on individual patient characteristics to optimize treatment selection. diabetesjournals.org Personalized medicine approaches aim to tailor treatment strategies, potentially incorporating thiazolidines, based on a patient's specific clinical information, including glycemic history, comorbidities, and potentially genetic factors. nih.gov, researchgate.net, researchgate.net While current evidence on optimal treatment is often based on average effects from clinical trials, there is growing interest in using individual-level characteristics to guide the selection of glucose-lowering treatment, including thiazolidinediones. diabetesjournals.org

Addressing Hepatotoxicity and Other Adverse Effects of this compound Derivatives

Addressing the adverse effects associated with some this compound derivatives, particularly hepatotoxicity, remains a critical research gap. While newer TZDs like rosiglitazone (B1679542) and pioglitazone (B448) have a larger margin of safety compared to the withdrawn troglitazone (B1681588), rare reports of liver toxicity still occur. nih.gov Future research focuses on developing derivatives with improved safety profiles. wjpps.com, researchgate.net This includes designing molecules that retain therapeutic benefits while minimizing the risk of elevated liver enzymes or other adverse effects like cardiovascular risks, bone fractures, weight gain, and edema that have been linked to thiazolidinediones. orientjchem.org, researchgate.net Research also explores the potential of certain this compound agents to reduce hepatic fat in conditions like non-alcoholic steatohepatitis. nih.gov

Further Pre-clinical and Clinical Studies

Continued pre-clinical and clinical studies are essential to fully evaluate the potential of novel this compound derivatives and combination therapies. Despite promising results from in vitro and pre-clinical studies demonstrating the potential of TZDs as anti-cancer agents, for example, conclusive evidence from clinical trials is still needed. nih.gov Adequately powered and long-duration clinical trials are required to clarify the role of this compound derivatives in various therapeutic areas and to confirm their efficacy and safety in diverse patient populations. nih.gov, diabetesjournals.org Research is ongoing to investigate the efficacy of this compound derivatives in various cancer types and other conditions through both pre-clinical (in vitro and in vivo) and clinical research. researchgate.net

Discovery of Novel Therapeutic Targets

This compound derivatives have shown efficacy against a range of biological targets beyond the well-established PPAR-γ for antidiabetic activity. juniperpublishers.comorientjchem.org Research has identified potential in addressing various diseases by targeting specific enzymes and pathways.

In the context of diabetes, while PPAR-γ remains a primary target for thiazolidinediones, novel derivatives are being investigated for multi-modal antidiabetic activities. These include targeting enzymes such as α-amylase, α-glucosidase, aldose reductase, and protein tyrosine phosphatase-1B (PTP1B), and dipeptidyl peptidase–4 (DPP4). mdpi.com Studies have shown that certain TZD derivatives can inhibit these enzymes, suggesting potential for delaying glucose absorption and improving insulin (B600854) sensitivity. mdpi.com

This compound-4-one derivatives have also emerged as promising antitubercular agents by targeting essential enzymes in Mycobacterium tuberculosis, such as InhA, MmpL3, and DNA gyrase. mdpi.comjournaljpri.com Molecular docking studies have indicated strong binding affinities of these derivatives to these crucial bacterial targets. mdpi.com

Furthermore, this compound-based compounds are being explored for their therapeutic value in Alzheimer's disease by affecting targets involved in its pathology. These targets include enzymes like cholinesterase (ChE), beta-secretase-1, cyclooxygenase, and glycogen (B147801) synthase kinase-3β, as well as inhibiting the aggregation of amyloid-beta and tau proteins. researchgate.net

Novel this compound-2,4-dione-trimethoxybenzene-thiazole hybrids have been designed and synthesized as potential anticancer agents, with human Topoisomerases I and II identified as possible targets. mdpi.com Inhibition of these enzymes, crucial for DNA replication, can lead to cancer cell death. mdpi.com

Another area of research involves targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with this compound-2,4-dione derivatives for anticancer therapy. plos.org Inhibition of VEGFR-2 can impact tumor growth and angiogenesis. plos.org

Computational Approaches in this compound Drug Design

Computational methods play a significant role in the discovery and design of novel this compound-based drugs, accelerating the process and providing insights into molecular interactions. mdpi.combiointerfaceresearch.comwjpls.orgmdpi.com These approaches include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. mdpi.combiointerfaceresearch.comresearchgate.netrsc.org

QSAR studies aim to establish mathematical relationships between the structural features and physicochemical properties of this compound derivatives and their biological activity. psu.edunih.govnih.govtandfonline.com This allows for the prediction of the activity of new compounds before synthesis and helps identify key structural components that influence activity. psu.edunih.gov For instance, QSAR models have been developed for this compound-2,4-dione derivatives to predict antihyperglycemic activity, correlating properties like lipophilicity (LogP) with activity. nih.gov QSAR has also been applied to study the antitumor and antitubercular activities of thiazolidin-4-ones, highlighting the importance of specific structural patterns and descriptors. nih.govtandfonline.com

Molecular docking is a widely used technique to predict the binding modes and affinities of this compound ligands to their target proteins. journaljpri.commdpi.combohrium.comsciforum.net This provides insights into the crucial interactions between the compound and the amino acids in the protein's active site. journaljpri.commdpi.comresearchgate.net Docking studies have been performed for this compound derivatives targeting various proteins, including PPAR-γ, PTP1B, influenza neuraminidase, and enzymes in M. tuberculosis. mdpi.commdpi.comjournaljpri.commdpi.comresearchgate.netsciforum.net These studies help in understanding the molecular basis of activity and guiding the design of more potent inhibitors. mdpi.comresearchgate.net For example, docking studies on this compound-2,4-dione derivatives as PPAR-γ agonists have revealed strong binding interactions similar to known antidiabetic drugs like rosiglitazone and pioglitazone. mdpi.comnih.gov

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of protein-ligand complexes over time. mdpi.comresearchgate.netrsc.orgresearchgate.net This provides a more realistic view of the interactions compared to static docking poses. mdpi.comresearchgate.net MD simulations have been used in conjunction with docking to assess the stability of this compound derivatives bound to targets like PTP1B and influenza neuraminidase. mdpi.comresearchgate.net These simulations can help confirm the stability of the predicted binding poses and provide further insights into the molecular mechanisms of action. mdpi.comresearchgate.net

Other computational approaches, such as density functional theory (DFT) calculations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are also integrated into the drug design process for this compound compounds. plos.orgmdpi.combiointerfaceresearch.com DFT can provide insights into the electronic properties and reactivity of the molecules, while ADMET studies help in predicting their pharmacokinetic properties and potential toxicity profiles. plos.orgmdpi.combiointerfaceresearch.com

The combination of these computational techniques with experimental studies allows for a more efficient and rational design of novel this compound derivatives with improved activity and targeted specificity. biointerfaceresearch.comscielo.org.mx

Q & A

Q. What are the optimized synthetic methodologies for thiazolidine derivatives, and how do they improve yield and purity?

this compound synthesis can be enhanced using green chemistry approaches such as microwave (MW)- or ultrasound-mediated reactions, solvent-free conditions, and reusable catalysts (e.g., ionic liquids or nanoparticles). These methods improve atom economy, reduce toxicity, and increase selectivity. For example, MW irradiation accelerates reaction kinetics, achieving yields >80% in minutes compared to hours for conventional heating . Solvent-free techniques minimize waste, while nanoparticle catalysts (e.g., Au or Pd) enhance regioselectivity in cyclization reactions.

Q. How do structural modifications of the this compound nucleus influence biological activity?

Structure-activity relationship (SAR) studies reveal that substitutions at the C2 and C5 positions of the this compound ring modulate pharmacological properties. For instance:

  • C2 Methylation : Enhances metabolic stability by reducing oxidative degradation.
  • C5 Aryl Groups : Improve binding to targets like PPAR-γ (antidiabetic activity) or microbial enzymes (antimicrobial activity). Systematic SAR requires combinatorial libraries and docking simulations to prioritize substituents for synthesis .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : Detects this compound ring formation via diagnostic peaks (e.g., C7-H at ~5.8–6.2 ppm in 1^1H NMR) and monitors stability under physiological conditions .
  • HPLC-MS : Quantifies purity and identifies degradation products, though instability on C18 columns may require alternative methods (e.g., TLC with ethyl acetate/hexane) .
  • X-ray Crystallography : Resolves stereochemistry of diastereomers, critical for chiral drug design .

Advanced Research Questions

Q. How can this compound prodrug strategies improve bioavailability of aldehyde-containing therapeutics?

Aldehyde drugs (e.g., TD-7 for antisickling) suffer from rapid metabolism. Coupling the aldehyde with L-cysteine ethyl ester forms a this compound prodrug via nucleophilic addition, shielding the aldehyde until enzymatic hydrolysis in vivo. Key steps:

  • Synthesis : Ethanol solvent, room temperature, 40–50% yield of diastereomers.
  • Validation : 1^1H NMR confirms this compound ring signals (2.9–4.0 ppm for C11-H/C13-H), while HRMS ensures purity .

Q. What role does this compound cross-linking play in designing dynamic hydrogels for 3D bioprinting?

this compound formation between aldehyde-modified hyaluronic acid (HA-Ald) and cysteine residues enables pH-responsive cross-linking. Kinetics monitored via 1^1H NMR show rapid gelation (~10–30 min) under physiological pH, ideal for cell-laden hydrogels. Adjusting HA-Ald/HA-Cys ratios tunes mechanical properties (e.g., storage modulus from 50 Pa to 1 kPa) .

Q. How can molecular docking guide the design of this compound-based enzyme inhibitors?

Docking studies with PPAR-γ or Mycobacterium tuberculosis CysK1 (cysteine synthase) identify key interactions:

  • Hydrogen Bonding : this compound carbonyl with Arg288 (PPAR-γ) or pyridoxal phosphate (CysK1).
  • Hydrophobic Pockets : C2/C5 substituents fill subpockets, improving affinity. For CysK1, nanomolar inhibitors (IC50_{50} 19 nM) were designed by optimizing this compound substituents .

Q. What challenges arise in analyzing this compound stability in biological matrices, and how are they addressed?

Thiazolidines degrade under physiological conditions (pH 7.4, 37°C), releasing formaldehyde. Stability assays combine:

  • NMR Time-Course : Tracks ring-opening via 1^1H signal decay over 5 hours .
  • SPME-GC-MS : Quantifies formaldehyde release (LOD 0.1 µM) to assess hydrolysis rates .
  • Circular Dichroism : Monitors conformational changes in peptide-thiazolidine hybrids .

Methodological Considerations

Q. How are statistical analyses applied in evaluating this compound efficacy in preclinical models?

  • Behavioral Studies : Two-way ANOVA with Tukey’s post hoc test (e.g., carrageenan-induced hyperalgesia in mice) .
  • Biochemical Assays : One-way ANOVA for dose-response curves (e.g., IC50_{50} determination in enzyme inhibition) .

Q. What advanced techniques enable site-specific conjugation of this compound to peptides/proteins?

Periodate oxidation of serine/glycoprotein vicinal diols generates aldehydes, which react with cysteine’s 1,2-aminothiol to form stable this compound linkages. Applications:

  • Biotinylation : Biotin-cysteinylhexadiamide conjugates for affinity tagging .
  • Drug Delivery : this compound-linked antibody-drug conjugates (ADCs) with controlled release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.